2,5-Hexanedione-D10
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,4,4,6,6,6-decadeuteriohexane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVAMHKKJGICOG-MWUKXHIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 2,5-Hexanedione-D10 in Modern Toxicology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2,5-Hexanedione-D10 in toxicology, primarily focusing on its role as a critical internal standard for the biomonitoring of n-hexane exposure. This document details the underlying toxicological principles, analytical methodologies, and data interpretation, offering a valuable resource for professionals in toxicological research and occupational health.
Introduction: The Neurotoxicity of n-Hexane and the Significance of 2,5-Hexanedione
n-Hexane is a volatile organic compound widely used in industrial settings as a solvent in products such as glues, varnishes, and cleaning agents.[1] Chronic exposure to n-hexane is a significant occupational hazard, leading to a debilitating peripheral neuropathy characterized by symptoms ranging from numbness and weakness in the extremities to severe motor impairment.[1] The toxicity of n-hexane is not caused by the parent compound itself, but rather by its metabolites, with 2,5-hexanedione (2,5-HD) being the ultimate neurotoxic agent.[1][2][3]
The metabolism of n-hexane occurs primarily in the liver via the cytochrome P450 enzyme system. Through a series of oxidative reactions, n-hexane is converted to 2-hexanol, then to 2-hexanone, and ultimately to 2,5-hexanedione. It is this γ-diketone structure of 2,5-hexanedione that is responsible for its neurotoxicity. 2,5-Hexanedione reacts with the ε-amino groups of lysine residues in neurofilament proteins, leading to cross-linking and aggregation. This disrupts the normal axonal transport system, causing axonal swelling and degeneration, which manifests as peripheral neuropathy.
Given its direct role in n-hexane-induced neurotoxicity, the quantification of 2,5-hexanedione in biological matrices, particularly urine, is the most reliable method for assessing exposure to n-hexane.
The Critical Role of this compound as an Internal Standard
In quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS/MS), the use of an internal standard is crucial for achieving accurate and precise results. An internal standard is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument. It is added in a known quantity to all samples, calibrators, and quality controls.
This compound is the deuterated analog of 2,5-hexanedione, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass, which is easily distinguishable by a mass spectrometer, but with nearly identical chemical and physical properties to the non-deuterated analyte. This makes this compound an ideal internal standard for the quantification of 2,5-hexanedione for the following reasons:
-
Correction for Sample Preparation Variability: During the extraction of 2,5-hexanedione from complex biological matrices like urine, some of the analyte may be lost. Since this compound behaves identically to 2,5-hexanedione during extraction, any loss will be proportional for both compounds. By measuring the ratio of the analyte to the internal standard, the variability in extraction recovery is effectively cancelled out.
-
Compensation for Instrumental Drift: The performance of analytical instruments can fluctuate over time. The use of an internal standard corrects for variations in injection volume and detector response, leading to more robust and reproducible results.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry. This approach significantly improves the accuracy and precision of the measurement.
Quantitative Data for 2,5-Hexanedione Analysis
The following table summarizes key quantitative parameters from various validated methods for the analysis of 2,5-hexanedione in urine. These methods often employ an internal standard, and while not all studies explicitly used this compound, the data is representative of the performance of such assays.
| Parameter | GC-MS Method 1 | GC-MS Method 2 | LC-MS/MS Method |
| Linearity Range | Not Specified | 0.1 - 2.0 µg/mL | 0.05 - 10 mg/L |
| Limit of Detection (LOD) | Not Specified | 0.054 µg/mL | 0.05 mg/L (in urine) |
| Limit of Quantification (LOQ) | Not Specified | 0.18 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | < 6% | 1.65% - 5.16% | 1.3% - 5.3% |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | 1.3% - 5.3% |
| Accuracy/Recovery | 78.9% | 99.16% - 114.13% | Not Specified |
| Internal Standard | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following is a representative, detailed experimental protocol for the determination of total 2,5-hexanedione in urine using GC-MS with this compound as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.
Reagents and Materials
-
2,5-Hexanedione standard
-
This compound internal standard
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Urine collection cups
-
Glass culture tubes with screw caps
-
Centrifuge
-
Water bath or heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Sample Preparation (Acid Hydrolysis and Liquid-Liquid Extraction)
-
Urine Collection: Collect a spot urine sample in a clean, sterile container.
-
Aliquoting and Spiking: Transfer a 5 mL aliquot of the urine sample to a glass culture tube. Add a known amount of this compound internal standard solution.
-
Acid Hydrolysis: Adjust the pH of the urine sample to approximately 0.5 by adding concentrated HCl. This step is crucial for hydrolyzing the conjugates of 2,5-hexanedione, thereby measuring the "total" 2,5-hexanedione concentration.
-
Heating: Cap the tube tightly and heat in a water bath at 90-100°C for 30 minutes.
-
Cooling: Cool the sample to room temperature.
-
Liquid-Liquid Extraction: Add 2 mL of dichloromethane to the tube.
-
Vortexing and Centrifugation: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Transfer for Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Column: HP-5 (Crosslinked methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness or similar.
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 80°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 200°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM).
-
Ions for 2,5-Hexanedione: m/z 55 and 99.
-
Ions for this compound: m/z (expected to be higher due to deuterium labeling, e.g., m/z 62 and 108, to be confirmed with the specific standard).
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of 2,5-hexanedione and a constant concentration of this compound.
-
Calibration Curve: Process the calibration standards alongside the unknown samples. Construct a calibration curve by plotting the ratio of the peak area of 2,5-hexanedione to the peak area of this compound against the concentration of 2,5-hexanedione.
-
Quantification: Determine the concentration of 2,5-hexanedione in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of n-Hexane
Metabolic activation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
Experimental Workflow for 2,5-Hexanedione Analysis
A typical experimental workflow for the quantification of 2,5-hexanedione in urine.
Conclusion
This compound is an indispensable tool in the field of toxicology for the accurate and reliable biomonitoring of n-hexane exposure. Its use as an internal standard in isotope dilution mass spectrometry methods minimizes analytical variability and enhances data quality. A thorough understanding of the metabolic pathway of n-hexane, coupled with robust and validated analytical protocols, is essential for occupational health professionals and researchers to effectively assess and mitigate the risks associated with n-hexane exposure. This guide provides a foundational understanding and practical framework for the implementation of these critical toxicological analyses.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Hexanedione-D10
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Hexanedione-D10, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological signaling pathways.
Physical and Chemical Properties
This compound is the deuterated form of 2,5-Hexanedione, a significant metabolite of n-hexane and 2-hexanone.[1] While specific experimental data for the deuterated analogue is limited, the physical and chemical properties are expected to be very similar to the non-deuterated compound. The primary difference lies in the molecular weight due to the substitution of ten hydrogen atoms with deuterium.
Table 1: Quantitative Physical and Chemical Data of 2,5-Hexanedione and its Deuterated Analog
| Property | 2,5-Hexanedione | This compound | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | C₆D₁₀O₂ | [2][3] |
| Molecular Weight | 114.14 g/mol | 124.204 g/mol | [2][3] |
| CAS Number | 110-13-4 | 97135-07-4 | |
| Appearance | Colorless to pale yellow liquid | Not specified (expected to be similar) | |
| Odor | Pleasant, sweet-ethereal | Not specified (expected to be similar) | |
| Melting Point | -6 to -5 °C | Not specified (expected to be similar) | |
| Boiling Point | 191 °C at 760 mmHg | Not specified (expected to be similar) | |
| Density | 0.973 g/mL at 25 °C | Not specified (expected to be similar) | |
| Solubility | Miscible with water, alcohol, and ether | Miscible with water, ethanol, and ether | |
| Vapor Pressure | 0.43 mmHg at 20 °C | Not specified (expected to be similar) | |
| Flash Point | 78 °C | Not specified (expected to be similar) | |
| Refractive Index | n20/D 1.425 | Not specified (expected to be similar) |
Synthesis and Reactions
The synthesis of the non-deuterated 2,5-Hexanedione can be achieved through various methods, including the hydrolysis of 2,5-dimethylfuran or the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate. A common laboratory-scale synthesis involves the hydrolysis of 2,5-dimethylfuran. Another synthetic route is the photochemical coupling of acetone.
Chemically, 2,5-Hexanedione is a γ-diketone, and its neurotoxicity is attributed to this structural feature. It can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form pyrrole adducts. This reaction is central to its mechanism of neurotoxicity, leading to protein cross-linking and disruption of cellular function.
Experimental Protocols
A widely used method for the biological monitoring of n-hexane exposure involves the quantification of its metabolite, 2,5-hexanedione, in urine.
Principle: The method is based on the acid hydrolysis of urine to convert precursors and conjugates into free 2,5-hexanedione, followed by extraction and analysis by gas chromatography (GC).
Detailed Methodology:
-
Sample Preparation: Take a 5 mL urine sample and acidify it to a pH of 0.5 using concentrated hydrochloric acid.
-
Hydrolysis: Heat the acidified sample at 90-100 °C for 30 minutes to hydrolyze any conjugated forms of 2,5-hexanedione.
-
Extraction: After cooling, add sodium chloride and an internal standard dissolved in dichloromethane. Shake the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Analysis: Inject an aliquot of the dichloromethane extract into a gas chromatograph for quantification. A wide-bore column such as DB-1701 is suitable for this analysis.
This protocol can be adapted for the analysis of this compound, which is often used as an internal standard in such analytical methods due to its similar chemical behavior and distinct mass.
Analytical methods using capillary gas chromatography and normal-phase high-performance liquid chromatography have been developed for the analysis of 2,5-hexanedione and related neurotoxic chemicals. These methods are crucial for studying the metabolism and disposition of these compounds.
Biological Signaling Pathways
2,5-Hexanedione is a known neurotoxin that can induce apoptosis in neuronal cells. Its toxic effects are mediated through the disruption of key signaling pathways.
2,5-Hexanedione has been shown to downregulate the expression of Nerve Growth Factor (NGF), which subsequently leads to the inhibition of the PI3K/Akt signaling pathway. This pathway is critical for cell survival and proliferation. Inhibition of this pathway by 2,5-hexanedione promotes apoptosis in neuronal cells.
Caption: 2,5-Hexanedione-induced inhibition of the PI3K/Akt signaling pathway.
Recent studies have indicated that the Hippo signaling pathway is also implicated in 2,5-hexanedione-induced apoptosis, particularly in ovarian granulosa cells. The exposure to 2,5-hexanedione can lead to the differential expression of genes within this pathway, ultimately contributing to cell death.
Caption: Role of the Hippo signaling pathway in 2,5-Hexanedione-induced apoptosis.
2,5-Hexanedione is the primary neurotoxic metabolite of n-hexane. The metabolic conversion of n-hexane to 2,5-hexanedione is a critical process in its toxicity profile.
Caption: Metabolic conversion of n-hexane to the neurotoxic 2,5-Hexanedione.
References
A Technical Guide to the Synthesis and Purification of Deuterated 2,5-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of deuterated 2,5-hexanedione, a crucial isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in analytical chemistry. While direct literature on the synthesis of deuterated 2,5-hexanedione is scarce, this document outlines established methods for the synthesis of its non-deuterated analog and proposes a viable pathway for deuteration.
I. Synthesis of 2,5-Hexanedione: A Comparative Overview
Several methods for the synthesis of 2,5-hexanedione from various precursors have been reported. The choice of method often depends on factors such as precursor availability, desired yield, and reaction conditions. A summary of key quantitative data for these methods is presented in Table 1.
| Precursor | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,5-Dimethylfuran | Acid Hydrolysis | 10% H₂SO₄, Acetic Acid | Water | 75-90 | 36-50 hours | Up to 90% | [1] |
| 2,5-Dimethylfuran | High-Temperature Hydrolysis | Carbon Dioxide | Water | 150 | 15 hours | 95% | [1] |
| 2,5-Dimethylfuran | Biphasic Hydrolysis | HCl, H₂SO₄, or H₃PO₄ | Water/Cyclohexane | 150 | Not specified | Up to 99% | [1] |
| Diethyl 2,3-diacetylbutanedioate | Saponification & Decarboxylation | 5% aq. NaOH | Water/Ether | Room Temperature | Several days | 70% | [1][2] |
| Acetone | Photochemical Coupling | H₂O₂ / UV light | Acetone | Not specified | Minutes (in flow) | 67.4% | |
| Cellulose | One-Pot Conversion | Al₂(SO₄)₃, Pd/C, H₂ | H₂O/THF | 190 | 60 minutes | 80.3% | |
| Lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid | Hydrolysis | NaOH, FeSO₄ | Water | 88 | 380 minutes | 89% |
II. Proposed Synthesis of Deuterated 2,5-Hexanedione (2,5-Hexanedione-d₁₀)
A plausible and efficient route to synthesize fully deuterated 2,5-hexanedione (2,5-hexanedione-d₁₀) involves the photochemical coupling of deuterated acetone (acetone-d₆) in a continuous-flow reactor. This method offers a high yield in a short reaction time.
Experimental Protocol: Photochemical Synthesis of 2,5-Hexanedione-d₁₀
Materials:
-
Acetone-d₆ (99.5 atom % D)
-
Hydrogen peroxide (30% w/w in H₂O)
-
Continuous-flow photochemical reactor with UV lamp
-
FEP tubing
-
Peristaltic pump
Procedure:
-
Prepare a solution of acetone-d₆ containing a catalytic amount of hydrogen peroxide.
-
Pump the solution through the FEP tubing of the continuous-flow photochemical reactor.
-
Irradiate the tubing with the UV light source to initiate the formation of acetonyl-d₅ radicals.
-
The coupling of these radicals will form 2,5-hexanedione-d₁₀.
-
The reaction time is controlled by the flow rate and the length of the reactor tubing, and is typically in the range of minutes.
-
The output from the reactor is a mixture containing 2,5-hexanedione-d₁₀, unreacted acetone-d₆, and byproducts.
III. Purification of Deuterated 2,5-Hexanedione
Purification of the synthesized deuterated 2,5-hexanedione is crucial to remove unreacted starting materials, catalysts, and byproducts. A combination of extraction and distillation is generally effective.
Experimental Protocol: Purification
-
Extraction:
-
Saturate the reaction mixture with potassium carbonate.
-
Extract the aqueous solution with diethyl ether.
-
Wash the ether extract with brine to remove any residual alcohol.
-
Dry the ether extract over anhydrous sodium sulfate.
-
-
Distillation:
-
Filter the dried ether extract to remove the drying agent.
-
Evaporate the diethyl ether under reduced pressure.
-
Distill the remaining liquid in a vacuum. The boiling point of non-deuterated 2,5-hexanedione is 191.4 °C at atmospheric pressure and 85-87 °C at 26.6 hPa. The deuterated analog is expected to have a similar boiling point.
-
Collect the fraction corresponding to pure 2,5-hexanedione-d₁₀.
-
IV. Visualized Workflows
Synthesis Workflow
Caption: Proposed synthesis workflow for deuterated 2,5-hexanedione.
Purification Workflow
Caption: General purification workflow for 2,5-hexanedione.
V. Conclusion
This technical guide provides a comprehensive overview of the synthesis of 2,5-hexanedione and presents a detailed, plausible protocol for the synthesis and purification of its deuterated analog. The proposed photochemical method using deuterated acetone offers a promising route for obtaining this valuable isotopically labeled compound for advanced research applications. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical requirements.
References
2,5-Hexanedione-D10 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,5-Hexanedione-D10, a deuterated analog of the neurotoxic metabolite of n-hexane. This document is intended for professionals in research and development who require detailed technical data and procedural guidance for the use of this compound, primarily as an internal standard in analytical methods.
Chemical and Physical Data
This compound is a stable, isotopically labeled form of 2,5-Hexanedione. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices.
| Property | Value |
| Chemical Name | 2,5-Hexanedione-1,1,1,3,3,4,4,6,6,6-d10 |
| Synonyms | This compound, Acetonylacetone-d10 |
| CAS Number | 97135-07-4 |
| Molecular Formula | C₆D₁₀O₂ |
| Molecular Weight | 124.204 g/mol |
| Unlabeled CAS No. | 110-13-4 |
| Unlabeled MW | 114.14 g/mol |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of 2,5-Hexanedione in biological samples, such as urine and tissues, by gas chromatography-mass spectrometry (GC-MS). The unlabeled compound, 2,5-Hexanedione, is the principal neurotoxic metabolite of the industrial solvent n-hexane and its ketone derivative, 2-hexanone. Chronic exposure to n-hexane can lead to peripheral neuropathy, and monitoring the urinary levels of 2,5-Hexanedione is a key method for assessing exposure and toxicological risk.
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation patterns in the mass spectrometer, correcting for variations in sample preparation and instrument response.
Metabolic Pathway of n-Hexane
The neurotoxicity of n-hexane is attributed to its biotransformation into 2,5-Hexanedione. Understanding this metabolic pathway is essential for toxicological studies and for interpreting biomonitoring data.
Caption: Metabolic activation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
Experimental Protocol: Quantification of 2,5-Hexanedione in Urine by GC-MS
This section details a typical experimental protocol for the determination of "total" 2,5-Hexanedione in urine, which includes both the free metabolite and precursors that are converted to 2,5-Hexanedione upon acid hydrolysis. This compound is used as the internal standard.
Reagents and Materials
-
This compound (Internal Standard Stock Solution)
-
2,5-Hexanedione (Calibration Standard Stock Solution)
-
Pooled human urine (from unexposed individuals for blanks and calibration standards)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM), GC grade
-
Glass culture tubes with screw caps
-
Centrifuge
-
GC-MS system
Sample Preparation
-
Aliquoting: Pipette 1.0 mL of urine sample, calibrator, or blank into a glass culture tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each tube.
-
Hydrolysis: Add 175 µL of concentrated HCl to each tube to acidify the urine to approximately pH 0.5. Tightly cap the tubes.
-
Heating: Place the tubes in a heating block or water bath at 100°C for 30 minutes to hydrolyze the conjugated metabolites.
-
Cooling: Allow the tubes to cool to room temperature.
-
Extraction: Add 500 µL of dichloromethane to each tube. Vortex vigorously for 1 minute to extract the analyte and internal standard.
-
Phase Separation: Centrifuge the tubes at 3500 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the lower organic layer (dichloromethane) to a GC-MS autosampler vial.
GC-MS Analysis
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-1701).
-
Injection: 1-2 µL of the extract is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 45°C, hold for 2 minutes, then ramp to 220°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 2,5-Hexanedione and this compound.
-
Quantification: The concentration of 2,5-Hexanedione in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Experimental workflow for the quantification of urinary 2,5-hexanedione.
Safety and Handling
A Safety Data Sheet (SDS) for this compound may not be readily available. In such cases, the safety precautions for the unlabeled compound, 2,5-Hexanedione, should be followed.
-
Hazards: 2,5-Hexanedione is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is suspected of damaging fertility and may cause damage to the nervous system through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist.
-
Storage: Store in a cool, well-ventilated place. Keep container tightly closed.
It is important to note that the toxicological properties of the deuterated compound have not been extensively studied and it should be handled with the same caution as the unlabeled analog.
Commercial Suppliers and Technical Applications of 2,5-Hexanedione-D10: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for 2,5-Hexanedione-D10, a crucial deuterated internal standard. It further details its application in quantitative analytical methods, particularly in the biomonitoring of n-hexane exposure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise and reliable analytical standards.
Commercial Availability of this compound
This compound is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the quantitative data available from a prominent supplier. Researchers are advised to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.
| Supplier | Catalog Number | Chemical Purity (by GC) | Isotopic Purity (by NMR) | Available Pack Sizes |
| LGC Standards | H292492 | 98.56%[1] | >95%[1] | 10mg, 100mg, 250mg, 500mg |
| HPC Standards | 689326 | Not specified | Not specified | 1x10mg[2][3] |
| MedchemExpress | HY-Y0315S | Not specified | Not specified | Inquire for sizes |
The Role of this compound in Analytical Methodologies
2,5-Hexanedione is the primary neurotoxic metabolite of the industrial solvent n-hexane. Accurate quantification of this metabolite in biological matrices, such as urine, is essential for monitoring occupational exposure and conducting toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the results.
The general workflow for utilizing a deuterated internal standard in a quantitative mass spectrometry assay is depicted in the following diagram:
Detailed Experimental Protocols
The following are detailed methodologies for the analysis of 2,5-Hexanedione in urine, adapted from established methods and incorporating the use of this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of total 2,5-Hexanedione in urine and involves acid hydrolysis to convert precursor metabolites into 2,5-Hexanedione.
1. Reagents and Materials:
-
This compound solution (e.g., 10 µg/mL in methanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM), HPLC grade
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate
-
Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)
-
GC-MS system with a suitable capillary column (e.g., DB-1701 or equivalent)
2. Sample Preparation:
-
To a 5 mL urine sample in a screw-cap glass tube, add a known amount of this compound internal standard solution.
-
Acidify the urine to approximately pH 0.5 by adding concentrated HCl.[4]
-
Cap the tube and heat at 90-100°C for 30 minutes to hydrolyze the conjugated metabolites.
-
Cool the sample to room temperature.
-
Saturate the sample with NaCl.
-
Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 2 minutes.
-
Centrifuge to separate the phases and carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
For enhanced sensitivity and chromatographic performance, the extract can be derivatized. This can be achieved by adding a solution of PFBHA in a suitable solvent and incubating at 60°C for 30 minutes.
3. GC-MS Analysis:
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 1 minute, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) for the characteristic ions of derivatized 2,5-Hexanedione and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific, and it can be used for the direct measurement of free (unconjugated) 2,5-Hexanedione, or total 2,5-Hexanedione after a hydrolysis step.
1. Reagents and Materials:
-
This compound solution (e.g., 1 µg/mL in methanol)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic Acid
-
Deionized Water
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
A suitable reversed-phase LC column (e.g., C18).
2. Sample Preparation (for free 2,5-Hexanedione):
-
To 1 mL of urine in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Vortex briefly.
-
Centrifuge at high speed for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2-0.5 mL/min
-
Ion Source: ESI or APCI, positive ion mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both 2,5-Hexanedione and this compound.
Signaling Pathways and Logical Relationships
While 2,5-Hexanedione itself is a metabolite and not directly involved in signaling pathways in the traditional sense, its neurotoxicity stems from its interaction with cellular proteins. The diketone structure of 2,5-Hexanedione allows it to react with primary amine groups on proteins, particularly lysine residues, leading to the formation of pyrrole adducts. These adducts can then undergo further oxidation and cross-linking, ultimately disrupting the structure and function of neurofilaments and other cytoskeletal proteins. This process is a key initiating event in the development of n-hexane-induced peripheral neuropathy.
The following diagram illustrates the logical relationship in the toxicological mechanism of 2,5-Hexanedione:
References
Isotopic Purity of 2,5-Hexanedione-D10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 2,5-Hexanedione-D10, a deuterated analog of 2,5-Hexanedione. This stable isotope-labeled compound is a critical internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart, a known neurotoxin and a metabolite of n-hexane. The precise determination of its isotopic purity is paramount for accurate analytical results.
Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard. While the exact isotopic distribution can vary between batches and suppliers, a representative specification is provided below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Table 1: Representative Isotopic Purity of this compound
| Isotopic Species | Designation | Abundance (%) |
| Perdeuterated | D10 | > 98% |
| Non-deuterated | D9 | < 2% |
| Other Isotopologues | D1-D8 | < 0.5% |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the use of deuterated starting materials in a well-established synthetic route for the non-labeled compound. One such method is the hydrolysis of 2,5-dimethylfuran.
Safeguarding Isotopic Purity: A Technical Guide to the Storage and Handling of 2,5-Hexanedione-D10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the proper storage and safe handling of 2,5-Hexanedione-D10 (CAS 97135-07-4). Adherence to these guidelines is critical to ensure the integrity of the compound for research applications, maintain a safe laboratory environment, and prevent potential health hazards. This document synthesizes safety data and handling protocols, offering a comprehensive resource for laboratory personnel.
Compound Information and Properties
This compound is the deuterated form of 2,5-Hexanedione, a metabolite of n-hexane. It is commonly used as an internal standard in mass spectrometry-based applications for the quantification of its non-deuterated counterpart.
| Property | Value |
| Chemical Formula | C₆D₁₀O₂ |
| CAS Number | 97135-07-4 |
| Product Format | Neat |
| Molecular Weight | 124.131 g/mol |
Storage Conditions
Proper storage is paramount to maintaining the chemical stability and isotopic purity of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | +4°C | [1][2] |
| Shipping Temperature | Room Temperature | [1][2] |
| Container | Tightly closed in a dry and well-ventilated place. | [3] |
| Special Precautions | Containers that have been opened must be carefully resealed and kept upright to prevent leakage. |
Safe Handling and Personal Protective Equipment (PPE)
The handling of this compound requires strict adherence to safety protocols to minimize exposure risks. The following recommendations are based on safety data sheets for 2,5-Hexanedione, which are directly applicable to its deuterated analog.
Engineering Controls
-
Ventilation: Ensure adequate ventilation, especially in confined areas. Use in a well-ventilated place.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
| PPE Type | Specification | Source |
| Eye Protection | Goggles (European standard - EN 166) | |
| Hand Protection | Protective gloves (Nitrile rubber recommended) | |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large scale/emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. |
Hygiene Measures
-
Wash hands before breaks and after work.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Hazard Identification and First Aid
While specific toxicity data for the D10 version is limited, the hazards are considered analogous to the non-deuterated form.
| Hazard | Description | First Aid Measures | Source |
| Skin Irritation | Causes skin irritation. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. | |
| Eye Irritation | Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | |
| Inhalation | May cause respiratory irritation. | Remove from exposure, lie down. Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. | |
| Ingestion | Harmful if swallowed. | Clean mouth with water. Get medical attention. | |
| Chronic Exposure | May cause damage to the nervous system through prolonged or repeated exposure. | Seek medical attention if you feel unwell. |
Incompatibilities and Hazardous Decomposition
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.
-
Conditions to Avoid: Incompatible products, heat, sparks, open flames, and other sources of ignition.
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂).
Experimental Workflow: Use as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of 2,5-Hexanedione in biological matrices. The following workflow outlines a typical experimental protocol.
Caption: Workflow for quantification of 2,5-Hexanedione using this compound as an internal standard.
Detailed Protocol for Sample Preparation and Analysis:
-
Sample Collection: Collect biological samples (e.g., urine, plasma) in appropriate containers.
-
Aliquoting: Thaw samples and aliquot a precise volume into a clean tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control sample.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.
-
Evaporation: Evaporate the extraction solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and detection.
-
Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Use the regression equation to determine the concentration of 2,5-Hexanedione in the unknown samples.
Logical Relationship: Hazard Mitigation
The following diagram illustrates the logical flow of mitigating hazards associated with the handling of this compound.
References
Spectral Data Analysis of 2,5-Hexanedione-D10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the deuterated form of 2,5-Hexanedione, 2,5-Hexanedione-D10 (CAS: 97135-07-4). This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds. Below you will find summarized spectral data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of this compound's characteristics.
Chemical Structure and Properties
This compound is the deuterated analog of 2,5-Hexanedione, a neurotoxic metabolite of n-hexane. The deuteration of all ten hydrogen atoms provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.
| Property | Value |
| Chemical Name | 1,1,1,3,3,4,4,6,6,6-Decadeuteriohexane-2,5-dione |
| Synonyms | Acetonylacetone-D10, 2,5-Dioxohexane-D10 |
| CAS Number | 97135-07-4 |
| Molecular Formula | C₆D₁₀O₂ |
| Molecular Weight | 124.20 g/mol |
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound. This information is primarily derived from the Certificate of Analysis provided by LGC Standards.[1] For comparative purposes, typical spectral data for the non-deuterated 2,5-Hexanedione is also included.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the substitution of protons with deuterium, the ¹H NMR spectrum of this compound is expected to show a significant reduction or absence of signals in the proton channel. The key information is derived from other NMR techniques.
Table 1: NMR Spectral Data
| Nucleus | This compound | 2,5-Hexanedione (for comparison) |
| ¹H | Conforms to structure, essentially no signal | δ 2.19 (s, 6H), 2.75 (s, 4H) |
| ¹³C | Expected ~δ 29 (CD₂), ~δ 37 (CD₂), ~δ 207 (C=O) | δ 29.7, 36.9, 206.8 |
| ²H | Expected signals corresponding to CD₃ and CD₂ groups | Not Applicable |
| Isotopic Purity | >95% by NMR[1] | Not Applicable |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak at m/z 124, reflecting the incorporation of ten deuterium atoms. The fragmentation pattern will also differ significantly from its non-deuterated counterpart.
Table 2: Mass Spectrometry Data
| Parameter | This compound | 2,5-Hexanedione (for comparison) |
| Ionization Mode | Electron Ionization (EI) - Typical | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 124 | m/z 114 |
| Key Fragments | Expected fragments reflecting deuterated moieties | m/z 43 (CH₃CO⁺), 57, 71, 99 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the non-deuterated form.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected) | 2,5-Hexanedione (Typical) |
| C=O Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ |
| C-D Stretch | ~2100-2250 cm⁻¹ | Not Applicable |
| C-H Stretch | Not Applicable | ~2850-3000 cm⁻¹ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for a specific batch of this compound are typically found in the Certificate of Analysis provided by the supplier. The following are generalized protocols representative of standard analytical techniques.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The neat sample is dissolved in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR : Standard proton NMR is performed to confirm the absence of significant proton signals, verifying the high level of deuteration.
-
¹³C NMR : A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon signals.
-
²H NMR : A deuterium NMR spectrum is run to confirm the presence and chemical environments of the deuterium atoms.
Mass Spectrometry
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.
-
GC Separation : The sample is passed through a capillary column (e.g., DB-5ms) to ensure purity before entering the mass spectrometer.
-
MS Analysis : The mass spectrometer is operated in full scan mode to obtain the mass spectrum, including the molecular ion and fragmentation pattern.
Infrared Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Visualizations
The following diagrams illustrate the chemical structure and a conceptual workflow for the spectral analysis of this compound.
References
Navigating the Acquisition and Application of 2,5-Hexanedione-D10: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled internal standards are critical for ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of 2,5-Hexanedione-D10, a deuterated analog of the neurotoxic metabolite of n-hexane, covering its procurement, pricing landscape, and a detailed experimental protocol for its use in a common analytical workflow.
Understanding this compound
This compound (CAS No. 97135-07-4) is a stable isotope-labeled form of 2,5-Hexanedione. The ten hydrogen atoms in its structure are replaced with deuterium, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices. Its use is crucial in toxicology studies, occupational exposure monitoring, and pharmacokinetic research to accurately measure the levels of this biomarker of n-hexane exposure.
Procurement and Pricing
Obtaining a precise price per milligram for this compound is challenging as most chemical suppliers do not list prices publicly. The cost is influenced by factors such as the quantity purchased, purity, and the specific vendor. Researchers typically need to request a quote directly from the suppliers.
Several reputable suppliers offer this compound. Below is a summary of key suppliers and the typical purchasing process:
| Supplier | Available Quantities | Pricing Information |
| LGC Standards | Typically offered in 100 mg, 250 mg, and 500 mg quantities. | Price available upon request; requires user login or direct inquiry. |
| Toronto Research Chemicals (TRC) | Available in various quantities, often starting from 1 mg. | Pricing is not publicly listed and requires a direct quote. |
| MedChemExpress | Custom quantities may be available. | Price available upon request. |
| HPC Standards | Offered in specific quantities (e.g., 10 mg). | Price is available "On request". |
| Clinivex | Various quantities available. | Requires direct contact for pricing. |
Note: The above information is based on publicly available data from supplier websites and may be subject to change. It is highly recommended to contact the suppliers directly for the most current pricing and availability.
Experimental Protocol: Quantification of 2,5-Hexanedione in Urine using GC-MS with this compound as an Internal Standard
This protocol outlines a standard method for the analysis of 2,5-Hexanedione in urine samples, a common application for its deuterated analog.
1. Materials and Reagents:
-
2,5-Hexanedione (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Urine samples (from exposed and control subjects)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,5-Hexanedione and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2,5-Hexanedione stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine sample, add 50 µL of the 1 µg/mL this compound internal standard working solution and 100 µL of concentrated HCl.
-
Vortex the mixture and incubate at 90°C for 1 hour to hydrolyze the conjugated metabolites.
-
Cool the sample to room temperature.
-
Add 2 mL of dichloromethane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of methanol for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Operate in electron ionization (EI) mode at 70 eV. Use selected ion monitoring (SIM) to monitor characteristic ions for 2,5-Hexanedione (e.g., m/z 57, 85, 114) and this compound (e.g., m/z 64, 92, 124).
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 2,5-Hexanedione to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of 2,5-Hexanedione in the urine samples by interpolating the peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the quantification of 2,5-Hexanedione in urine.
Caption: Metabolic pathway of n-hexane leading to the formation of 2,5-Hexanedione.
Methodological & Application
LC-MS/MS method for detection of 2,5-Hexanedione-D10
An LC-MS/MS method for the sensitive and selective quantification of 2,5-Hexanedione-D10, a deuterated internal standard for 2,5-Hexanedione (2,5-HD), is critical for toxicology studies and occupational exposure monitoring. 2,5-HD is the primary neurotoxic metabolite of the industrial solvent n-hexane and its precursor, methyl n-butyl ketone.[1] Accurate measurement of 2,5-HD in biological matrices, typically urine, serves as a reliable biomarker of exposure.[2][3] The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[4]
This application note provides a detailed protocol for the determination of total 2,5-HD in urine using a method involving acid hydrolysis, liquid-liquid extraction (LLE), and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of n-Hexane
The solvent n-hexane is metabolized in the body through a series of oxidation steps to form several intermediates, with the ultimate neurotoxic metabolite being 2,5-hexanedione.[5] Understanding this pathway is crucial for interpreting biomonitoring data.
Caption: Metabolic conversion of n-Hexane to the neurotoxic metabolite 2,5-Hexanedione.
Experimental Protocols
Sample Preparation: Acid Hydrolysis and Liquid-Liquid Extraction
To measure "total" 2,5-HD, an acid hydrolysis step is performed to convert precursor metabolites, such as 4,5-dihydroxy-2-hexanone, into 2,5-HD. This provides a more comprehensive measure of n-hexane exposure.
Materials:
-
Urine samples
-
This compound internal standard solution (in methanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Sodium Chloride (NaCl)
-
15 mL screw-cap glass tubes
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 5.0 mL of urine into a 15 mL screw-cap glass tube.
-
Spike the sample with the this compound internal standard solution to achieve the desired final concentration.
-
Add concentrated HCl to acidify the urine to a pH of 0.5 - 1.0.
-
Cap the tube tightly and heat at 90-100°C for 30 minutes in a heating block or water bath.
-
Allow the sample to cool to room temperature.
-
Add NaCl (approximately 1 g) to the tube and vortex to saturate the aqueous phase.
-
Add 5.0 mL of dichloromethane to the tube.
-
Shake vigorously for 5 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for 2,5-HD and its D10-labeled internal standard must be optimized for the specific instrument being used. The transitions provided below are theoretical and based on the protonated precursor ions [M+H]+ and plausible fragmentation pathways.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions (Requires Experimental Optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| 2,5-Hexanedione | 115.1 | 97.1 | 15 | Quantifier |
| 2,5-Hexanedione | 115.1 | 57.1 | 20 | Qualifier |
| This compound | 125.1 | 107.1 | 15 | Quantifier |
| This compound | 125.1 | 62.1 | 20 | Qualifier |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described LC-MS/MS method. These values are based on performance data from similar analytical methods for 2,5-hexanedione.
| Parameter | Expected Performance |
| Linearity Range | 0.05 - 10 mg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 mg/L |
| Limit of Quantification (LOQ) | 0.05 mg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
The entire process from sample collection to final data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: Workflow for the quantification of 2,5-Hexanedione in urine samples.
References
- 1. cdc.gov [cdc.gov]
- 2. Evaluation of 2,5-hexanedione in urine of workers exposed to n-hexane in Brazilian shoe factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of 2,5-Hexanedione-D10 in Urine Analysis for Biomonitoring of n-Hexane Exposure
Application Note AP-25HD-1125
Introduction
2,5-Hexanedione (2,5-HD) is the primary neurotoxic metabolite of n-hexane, a solvent commonly used in industrial settings such as printing, shoemaking, and furniture manufacturing.[1][2] Chronic exposure to n-hexane can lead to peripheral neuropathy, making the biomonitoring of its metabolites in urine a critical tool for assessing occupational exposure and health risks.[1][3] The quantitative analysis of 2,5-HD in urine provides a reliable measure of n-hexane uptake.[4] For accurate quantification using mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is paramount. 2,5-Hexanedione-D10 (2,5-HD-D10), a deuterated analog of 2,5-HD, serves as an ideal internal standard for isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency and instrument response.
This document provides detailed protocols for the determination of 2,5-hexanedione in human urine, employing this compound as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals involved in occupational toxicology and pharmacokinetic studies.
Metabolic Pathway of n-Hexane
The biotransformation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione, involves a series of oxidative steps. Understanding this pathway is essential for interpreting biomonitoring data.
Caption: Metabolic conversion of n-Hexane to 2,5-Hexanedione.
Experimental Protocols
Two primary methods for the analysis of 2,5-hexanedione in urine are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods utilize this compound as an internal standard.
Protocol 1: Determination of Total 2,5-Hexanedione by GC-MS with Acid Hydrolysis
This method measures the "total" 2,5-HD, which includes both the free form and the amount liberated from its precursors through acid hydrolysis.
1. Sample Preparation (Acid Hydrolysis and Liquid-Liquid Extraction)
Caption: Workflow for GC-MS analysis of total 2,5-Hexanedione.
-
Pipette 5.0 mL of urine into a 15 mL glass screw-cap tube.
-
Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.
-
Using a magnetic stirrer, add concentrated HCl dropwise until the pH of the urine is between 0.5 and 1.0.
-
Cap the tube and heat in a water bath at 100°C for 30 minutes.
-
Allow the sample to cool completely to room temperature.
-
Add 2 mL of dichloromethane, cap the tube, and vortex vigorously for 1 minute.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully transfer the lower organic layer (dichloromethane) to a GC autosampler vial.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp: 10°C/min to 80°C, hold for 5 min
-
Ramp: 20°C/min to 200°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min
-
MSD Transfer Line: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2,5-Hexanedione: m/z 55, 99
-
This compound: m/z 62, 108 (illustrative, based on expected fragmentation)
-
Protocol 2: Determination of Free 2,5-Hexanedione by LC-MS/MS
This method quantifies the unbound "free" 2,5-HD and is considered by some to be a more reliable biomarker of recent exposure as it avoids the variability of the hydrolysis step.
1. Sample Preparation (Solid Phase Extraction)
-
Pipette 1 mL of urine into a polypropylene tube.
-
Spike with 50 µL of a 10 µg/mL solution of this compound in methanol.
-
Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
2,5-Hexanedione: Precursor ion m/z 115.1 -> Product ions m/z 57.1, 97.1
-
This compound: Precursor ion m/z 125.1 -> Product ions m/z 62.1, 106.1 (illustrative)
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of 2,5-hexanedione in urine based on published methods.
Table 1: GC-based Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.075 - 20.0 mg/L | |
| Limit of Detection (LOD) | 0.025 mg/L | |
| Limit of Quantification (LOQ) | 0.075 mg/L | |
| Precision (%RSD) | < 7.0% | |
| Recovery | 78.9% (at 10 mg/L) |
Table 2: LC-MS/MS-based Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10 mg/L | |
| Limit of Detection (LOD) | 0.05 mg/L in urine | |
| Intra-day Precision (%RSD) | 1.3 - 5.3% | |
| Inter-day Precision (%RSD) | 1.3 - 5.3% |
Conclusion
The use of this compound as an internal standard provides the highest level of accuracy and precision for the quantification of 2,5-hexanedione in urine. The detailed GC-MS and LC-MS/MS protocols herein offer robust and reliable methods for the biomonitoring of n-hexane exposure in occupational and environmental health settings. The choice between measuring "total" or "free" 2,5-hexanedione will depend on the specific objectives of the study. These application notes serve as a comprehensive guide for the implementation of this important analytical methodology.
References
- 1. Urinary 2,5 hexanedione as a biomarker of n-hexane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. Biological monitoring of occupational exposure to n-hexane by measurement of urinary 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on biological monitoring of n-hexane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Spiking Samples with 2,5-Hexanedione-D10 for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Hexanedione is the primary neurotoxic metabolite of n-hexane and methyl n-butyl ketone.[1][2][3] Accurate quantification of 2,5-hexanedione in biological matrices is crucial for toxicological studies, occupational exposure monitoring, and in the development of drugs where n-hexane may be used as a solvent.[2][4] The use of a stable isotope-labeled internal standard, such as 2,5-Hexanedione-D10, is the gold standard for achieving high accuracy and precision in quantitative analysis by mass spectrometry. This application note provides a detailed protocol for spiking biological samples, primarily urine, with this compound for its subsequent analysis.
The protocol described herein is based on established methods involving acid hydrolysis to convert n-hexane metabolites to 2,5-hexanedione, followed by extraction and analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for preparing and spiking samples with this compound.
Reagents and Materials
-
2,5-Hexanedione (analyte standard)
-
This compound (internal standard)
-
Methanol (HPLC or GC grade)
-
Dichloromethane (DCM, HPLC or GC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Chloride (NaCl)
-
Sodium Sulfate (Na2SO4), anhydrous
-
Control matrix (e.g., pooled human urine)
-
Volumetric flasks, pipettes, and syringes
-
Glass culture tubes with Teflon-lined caps
-
Centrifuge
-
Water bath or heating block
-
GC-MS or LC-MS system
Preparation of Standard Solutions
a. Primary Stock Solutions (Analyte and Internal Standard): Prepare primary stock solutions of 2,5-hexanedione and this compound in methanol at a concentration of 1 mg/mL. Store these solutions at 4°C in the dark.
b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of 2,5-hexanedione with the control matrix (e.g., urine) to create a calibration curve. The concentration range should be selected based on the expected sample concentrations.
c. Spiking Solution (Internal Standard): Prepare a working solution of this compound in the extraction solvent (e.g., dichloromethane) at a concentration appropriate for the analytical method. A typical concentration might be 5 µg/mL.
Sample Preparation and Spiking Protocol (Urine)
This protocol is optimized for urine samples and includes a critical acid hydrolysis step.
-
Sample Aliquoting: Transfer 5.0 mL of each urine sample, calibration standard, and quality control sample into separate glass culture tubes.
-
Acid Hydrolysis:
-
Adjust the pH of each sample to between 0.5 and 1.0 by adding concentrated HCl. This step is critical for consistent results as it facilitates the conversion of n-hexane metabolites to 2,5-hexanedione.
-
Cap the tubes and heat them in a water bath at 90-100°C for 30 minutes.
-
Allow the tubes to cool to room temperature.
-
-
Internal Standard Spiking and Extraction:
-
Add a precise volume of the this compound spiking solution to each tube. For example, add 2 mL of a 5 µg/mL solution in dichloromethane.
-
Add NaCl to the aqueous phase to enhance extraction efficiency (salting-out effect).
-
Vigorously shake the tubes for approximately one minute to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
-
Phase Separation:
-
Centrifuge the tubes to facilitate the separation of the aqueous and organic layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean autosampler vial for analysis.
-
Logical Workflow for Internal Standard Use
Caption: Logic of using an internal standard for quantification.
Experimental Workflow Diagram
Caption: Experimental workflow for sample preparation and analysis.
Data Presentation
The use of this compound as an internal standard allows for robust and reliable quantification. Below are tables summarizing typical performance data from analytical methods for 2,5-hexanedione in urine.
Table 1: Method Performance Characteristics
| Parameter | HS-SPME-GC-FID | LC-MS/MS |
| Linearity Range | 0.075 - 20.0 mg/L | 0.5 - 5.0 mg/L (demonstrated) |
| Limit of Detection (LOD) | 0.025 mg/L | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.075 mg/L | Not explicitly stated |
| Precision (RSD) | < 7.0% | 1.3 - 5.3% |
Table 2: Example Spiking Concentrations and Recoveries
| Matrix | Analyte Spike Level | Internal Standard Concentration | Average Recovery (%) |
| Pooled Urine | 2.1 - 210 µg/mL | 5 µg/mL (in DCM) | 90.8 - 95.1% |
| Synthetic Urine | 0.02 - 2.0 µg/mL | 5 µg/mL (in DCM) | 90.8 - 100% |
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard for the accurate quantification of 2,5-hexanedione in biological samples. The detailed experimental procedure, including the critical acid hydrolysis step, ensures reliable and reproducible results. The provided workflows and data tables serve as a valuable resource for researchers, scientists, and drug development professionals engaged in toxicological and metabolic studies involving n-hexane. Adherence to this protocol will enable the generation of high-quality analytical data essential for informed decision-making in research and development.
References
Application Note: Analysis of 2,5-Hexanedione in Environmental Samples using 2,5-Hexanedione-D10 as an Internal Standard
Introduction
2,5-Hexanedione is a neurotoxic metabolite of n-hexane, a common solvent used in various industrial applications. The presence of n-hexane and its metabolites in the environment is a significant concern due to their potential health impacts. Accurate and sensitive monitoring of 2,5-hexanedione in environmental matrices such as water and soil is crucial for assessing contamination and exposure risks. This application note describes a robust and reliable method for the determination of 2,5-hexanedione in environmental samples using gas chromatography-mass spectrometry (GC-MS) with 2,5-Hexanedione-D10 as an internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]
Principle
This method involves the extraction of 2,5-hexanedione from environmental samples, followed by analysis using GC-MS. This compound is added to the sample at the beginning of the preparation process to serve as an internal standard. The quantification is based on the ratio of the peak area of the target analyte (2,5-hexanedione) to that of the internal standard (this compound). This approach minimizes errors that may arise from sample loss during extraction and inconsistencies in injection volume.
Instrumentation and Reagents
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Reagents:
-
2,5-Hexanedione (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium chloride
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 2,5-hexanedione using GC-MS with an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.075 - 20.0 mg/L | [3][4] |
| Limit of Detection (LOD) | 0.025 mg/L | [3] |
| Limit of Quantitation (LOQ) | 0.075 mg/L | |
| Precision (%RSD) | < 7.0% | |
| Recovery | 78.9% |
Experimental Protocols
Protocol 1: Analysis of 2,5-Hexanedione in Water Samples
-
Sample Collection: Collect water samples in clean glass vials with Teflon-lined caps.
-
Sample Preparation:
-
To a 5 mL water sample, add a known amount of this compound internal standard solution.
-
Acidify the sample to a pH of approximately 0.5 with concentrated hydrochloric acid.
-
Heat the sample at 90-100°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add sodium chloride to the cooled sample and vortex to dissolve.
-
Add 2 mL of dichloromethane and shake vigorously for 1 minute.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the dried extract into the GC-MS system.
-
The GC-MS conditions should be optimized for the separation and detection of 2,5-hexanedione and its deuterated internal standard.
-
Protocol 2: Analysis of 2,5-Hexanedione in Soil Samples
-
Sample Collection: Collect soil samples in clean glass jars.
-
Sample Preparation:
-
Weigh 5 g of the soil sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of a 1:1 mixture of acetone and n-hexane and vortex for 1 minute.
-
Sonicate the sample for 15 minutes.
-
-
Extraction:
-
Centrifuge the sample and decant the supernatant into a clean tube.
-
Repeat the extraction step with a fresh portion of the acetone/n-hexane mixture.
-
Combine the extracts and concentrate them to a smaller volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
The GC-MS conditions should be optimized as per the water analysis protocol.
-
Visualizations
Caption: Experimental workflow for the analysis of 2,5-hexanedione in environmental samples.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of 2,5-hexanedione in environmental water and soil samples. The detailed protocols and performance data presented in this application note can be readily adopted by environmental testing laboratories and researchers for routine monitoring and risk assessment of n-hexane contamination.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2,5-hexanedione in urine by headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2,5-Hexanedione-D10 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Hexanedione (HD) is a significant metabolite of the industrial solvent n-hexane, widely recognized for its neurotoxic effects.[1][2][3][4] Chronic exposure to n-hexane can lead to peripheral neuropathy, characterized by symptoms such as tingling, cramps, and muscle weakness, which can progress to more severe neurological damage.[5] The primary mechanism of this toxicity involves the reaction of 2,5-hexanedione with lysine residues in axonal proteins, leading to protein cross-linking, disruption of axonal transport, and eventual nerve cell damage. In the context of metabolomics, the accurate quantification of metabolites is crucial for understanding biological systems and the effects of xenobiotics. Deuterated internal standards play a pivotal role in achieving this accuracy and reproducibility. 2,5-Hexanedione-D10 (HD-D10), a stable isotope-labeled analog of 2,5-hexanedione, serves as an ideal internal standard for the quantitative analysis of 2,5-hexanedione in various biological matrices. Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high-quality data in metabolomics studies.
Applications of this compound in Metabolomics
The primary application of this compound in metabolomics is as an internal standard for the accurate and precise quantification of 2,5-hexanedione. This is particularly relevant in the following research areas:
-
Toxicology and Occupational Health: Monitoring exposure to n-hexane in industrial settings by quantifying its neurotoxic metabolite, 2,5-hexanedione, in biological samples such as urine and blood.
-
Neuroscience and Neurotoxicity Studies: Investigating the mechanisms of n-hexane-induced neurotoxicity and the role of 2,5-hexanedione in neurodegenerative pathways.
-
Pharmacokinetics and Drug Metabolism: Studying the absorption, distribution, metabolism, and excretion (ADME) of n-hexane and its metabolites.
-
Environmental Health: Assessing the impact of environmental exposure to n-hexane on human health.
Signaling Pathways Implicated in 2,5-Hexanedione Neurotoxicity
Understanding the molecular pathways affected by 2,5-hexanedione is crucial for interpreting metabolomics data. Several signaling pathways have been identified as being involved in its neurotoxic effects:
-
proNGF/p75NTR and JNK Pathway: 2,5-Hexanedione can induce neuronal apoptosis by up-regulating pro-nerve growth factor (proNGF) and the p75 neurotrophin receptor (p75NTR), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.
-
Microglial Activation and Oxidative Stress: 2,5-Hexanedione can stimulate microglial activation, leading to the production of reactive oxygen species (ROS) through the NADPH oxidase pathway, which in turn contributes to dopaminergic neurodegeneration.
-
NLRP3 Inflammasome Activation: In certain contexts, 2,5-hexanedione has been shown to cause neuroinflammation by activating the NLRP3 inflammasome.
Experimental Protocols
Protocol 1: Quantification of 2,5-Hexanedione in Urine using GC-MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of urinary 2,5-hexanedione.
1. Materials and Reagents:
-
2,5-Hexanedione (analytical standard)
-
This compound (internal standard)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Urine samples
-
GC-MS system
2. Preparation of Standards and Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,5-hexanedione and this compound in a suitable solvent like methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of 2,5-hexanedione.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.
3. Sample Preparation and Extraction:
-
To 1 mL of urine sample in a glass tube, add a known amount of the this compound internal standard spiking solution.
-
Add 100 µL of concentrated HCl to hydrolyze any conjugated metabolites.
-
Incubate the sample at 90°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 1 g of NaCl to the sample to facilitate phase separation.
-
Add 2 mL of DCM and vortex for 1 minute to extract the analytes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean tube containing anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2,5-Hexanedione: m/z 114 (molecular ion), 43, 58
-
This compound: m/z 124 (molecular ion), 46, 62
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 2,5-hexanedione to the peak area of this compound against the concentration of the calibration standards.
-
Quantify the concentration of 2,5-hexanedione in the unknown samples using the calibration curve.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantification of 2,5-Hexanedione in Urine Samples
| Sample ID | 2,5-Hexanedione Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Blank | 0 | 50123 | 0.00 | 0.00 |
| Cal 1 | 1234 | 49876 | 0.02 | 0.10 |
| Cal 2 | 6150 | 50210 | 0.12 | 0.50 |
| Cal 3 | 12450 | 49950 | 0.25 | 1.00 |
| Sample 1 | 8765 | 50345 | 0.17 | 0.70 |
| Sample 2 | 24567 | 49789 | 0.49 | 2.05 |
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in metabolomics.
Caption: Metabolic pathway of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
Caption: General workflow for sample analysis using an internal standard.
Caption: Simplified signaling cascade of 2,5-hexanedione-induced neurotoxicity.
References
- 1. 2,5-Hexanedione induces dopaminergic neurodegeneration through integrin αMβ2/NADPH oxidase axis-mediated microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Hexanedione-D10 Analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues encountered during the analysis of 2,5-Hexanedione-D10.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems observed for this compound?
The most prevalent peak shape distortions encountered during the analysis of this compound are peak tailing, peak fronting, and peak broadening.[1][2] These issues can significantly impact the accuracy of integration and the overall quality of the analytical data.[1]
Q2: Why is a good peak shape crucial for my analysis?
A symmetrical and sharp Gaussian peak is essential for accurate quantification and high resolution.[1] Poor peak shape can lead to inaccurate results due to improper peak integration, decreased sensitivity, and inadequate separation from other compounds in the sample matrix.[1]
Q3: Can the choice of analytical technique (GC vs. LC) affect the peak shape of this compound?
Yes, both Gas Chromatography (GC) and Liquid Chromatography (LC) can be used for the analysis of 2,5-Hexanedione, and each technique has its own set of parameters that can influence peak shape. For GC analysis, issues often arise from the inlet, column, or oven temperature programming. In LC, the mobile phase composition, column chemistry, and extra-column volume are critical factors.
Q4: My this compound peak is tailing. What are the likely causes?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. In GC, it can be caused by active sites in the inlet liner or on the column, leading to secondary interactions. Other causes include a poorly cut column or incorrect column installation. In LC, peak tailing is often due to secondary interactions between the analyte and residual silanol groups on silica-based columns. Column contamination and overload are also potential causes in both techniques.
Q5: What causes peak fronting for this compound?
Peak fronting, characterized by a broader front half of the peak, can occur due to column overload, where too much sample is injected. It can also be a result of poor sample solubility in the mobile phase or a void in the column's packed bed. In GC, an initial oven temperature that is too high for the solvent can also lead to fronting.
Q6: I am observing split peaks for my this compound analysis. What could be the reason?
Split peaks can be caused by a contaminated or partially blocked inlet liner in GC. In LC, a partially blocked column inlet frit is a common culprit. Injecting the sample in a solvent that is significantly stronger than the mobile phase can also lead to peak splitting.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
This guide provides a systematic approach to resolving common peak shape issues for this compound in a GC system.
-
Inlet Liner Inspection and Replacement:
-
Cool the injector to a safe temperature.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and septum.
-
Unscrew the inlet retaining nut and remove the inlet liner.
-
Visually inspect the liner for contamination (discoloration, residues) and glass wool packing integrity.
-
Replace with a fresh, deactivated liner if any contamination is observed. It is good practice to replace the liner regularly as part of routine maintenance.
-
Reassemble the inlet.
-
-
Column Trimming:
-
Cool the oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, make a clean, 90-degree cut to remove 10-20 cm from the front of the column.
-
Inspect the cut with a magnifying glass to ensure it is clean and square.
-
Reinstall the column in the inlet according to the manufacturer's instructions, ensuring the correct insertion depth.
-
Liquid Chromatography (LC) Troubleshooting
This guide provides a structured approach to diagnosing and resolving peak shape issues for this compound in an LC system.
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.
-
Solvent Series: Flush the column with a series of solvents, starting with a solvent that is miscible with your mobile phase but does not contain any salts or buffers. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Hexane (optional, for highly non-polar contaminants)
-
Isopropanol
-
Mobile phase without buffer salts
-
-
Flow Rate and Volume: Flush with at least 10-20 column volumes of each solvent at a low flow rate.
-
Re-equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved before reconnecting it to the detector.
Quantitative Data Summary
The following tables summarize typical starting parameters for the analysis of 2,5-Hexanedione. These should be considered as a starting point for method development and optimization.
Table 1: Recommended GC Parameters for 2,5-Hexanedione Analysis
| Parameter | Recommended Setting | Reference(s) |
| Column | HP-5 (Crosslinked methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness | |
| ZB-1 (100% Dimethylpolysiloxane), 30 m x 0.53 mm, 5.0 µm film thickness | ||
| Injector Temperature | 250 °C | |
| Detector Temperature | 300 °C (FID) | |
| Carrier Gas | Helium or Nitrogen | |
| Flow Rate | 2-8 mL/min | |
| Oven Program | Initial: 80°C for 6 min, Ramp: 15°C/min to 170°C, Hold: 3 min | |
| Injection Mode | Splitless is often used for trace analysis |
Table 2: Recommended LC Parameters for 2,5-Hexanedione Analysis
| Parameter | Recommended Setting | Reference(s) |
| Column | Reversed-phase C18 | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Flow Rate | 0.75 mL/min | |
| Detection | Mass Spectrometry (APCI positive ion mode) | |
| Sample Solvent | Should be the same as or weaker than the initial mobile phase |
References
Technical Support Center: Analysis of 2,5-Hexanedione-D10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Hexanedione-D10. The information is designed to help identify and resolve common interferences and issues encountered during its detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my measured concentrations of 2,5-Hexanedione higher than expected?
A1: One of the most common reasons for unexpectedly high concentrations of 2,5-Hexanedione is the co-measurement of its metabolic precursors. During sample preparation, particularly with acid hydrolysis, other metabolites of n-hexane can be converted into 2,5-Hexanedione.
-
Interference Source: The primary interfering precursor is 4,5-dihydroxy-2-hexanone.[1] Acid hydrolysis, a common step to release conjugated metabolites, can cause the dehydration of 4,5-dihydroxy-2-hexanone to form 2,5-Hexanedione, leading to an overestimation of the "free" or unconjugated 2,5-Hexanedione present in the sample.[1][2] This combined measurement is often referred to as "total" 2,5-Hexanedione.
-
Troubleshooting:
-
Analyze "Free" 2,5-Hexanedione: If you are interested in the concentration of the neurotoxic metabolite itself, you should omit the acid hydrolysis step in your sample preparation.[3] This will provide the concentration of "free" 2,5-Hexanedione.
-
Enzymatic Hydrolysis: Consider using enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) as a milder alternative to acid hydrolysis if you need to analyze conjugated metabolites, though this may also have some effect on precursor conversion.
-
Method Comparison: Analyze a subset of samples with and without acid hydrolysis to quantify the contribution of precursors to your total 2,5-Hexanedione measurement.
-
Q2: I am observing significant signal variability (ion suppression or enhancement) in my LC-MS/MS analysis. What could be the cause?
A2: Signal variability in LC-MS/MS is often due to matrix effects, where components in the sample matrix (e.g., urine, plasma) interfere with the ionization of the analyte and its internal standard.[4]
-
Interference Source: Endogenous compounds in biological matrices like salts, lipids, and proteins can co-elute with 2,5-Hexanedione and this compound, competing for ionization in the mass spectrometer source. This can lead to either a decrease (suppression) or an increase (enhancement) in the detected signal, affecting the accuracy and reproducibility of your results.
-
Troubleshooting:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively clean up your samples and remove interfering matrix components. Headspace solid-phase microextraction (HS-SPME) is another effective technique for reducing matrix effects in GC-MS analysis.
-
Chromatographic Separation: Adjust your chromatographic method to separate 2,5-Hexanedione from the regions where matrix effects are most pronounced. This may involve using a different column, modifying the mobile phase composition, or adjusting the gradient.
-
Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.
-
Q3: My calibration curve is non-linear at higher concentrations. What is causing this?
A3: Non-linearity, especially at the upper end of the calibration curve, can be due to several factors, including isotopic interference between your analyte (2,5-Hexanedione) and your internal standard (this compound).
-
Interference Source: This phenomenon, often called "cross-talk," occurs when the natural isotopic abundance of the unlabeled 2,5-Hexanedione contributes to the signal of the deuterated internal standard. This is more likely to be an issue when the concentration of the analyte is significantly higher than the internal standard.
-
Troubleshooting:
-
Assess Isotopic Interference: Analyze a high-concentration standard of unlabeled 2,5-Hexanedione and monitor the mass transition for this compound. A significant signal indicates isotopic interference.
-
Use a Higher Labeled Standard: If possible, use an internal standard with a higher degree of deuteration or a ¹³C-labeled standard to minimize isotopic overlap.
-
Adjust Internal Standard Concentration: Optimize the concentration of your internal standard to be closer to the expected concentration of your samples.
-
Mathematical Correction: Some mass spectrometry software platforms have features to mathematically correct for natural isotopic contributions.
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Q4: I am detecting a small peak for 2,5-Hexanedione in my blank samples. Is this contamination?
A4: While contamination is a possibility, it is also important to be aware that 2,5-Hexanedione can be present at low levels in individuals who have not been occupationally exposed to n-hexane.
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Source: Endogenous production or environmental exposure to low levels of n-hexane can result in detectable background levels of 2,5-Hexanedione in urine. Studies have reported urinary concentrations in unexposed individuals ranging from <12.0 to 77.9 µg/L.
-
Troubleshooting:
-
Establish a Limit of Quantification (LOQ): Properly validate your method to determine the LOQ, which is the lowest concentration that can be reliably quantified. Any signal below this level should be reported as such.
-
Analyze a Population of Blanks: To establish a baseline, analyze urine samples from a cohort of unexposed individuals.
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Control for Contamination: Despite the potential for endogenous levels, always be vigilant about potential sources of contamination in your workflow, from sample collection to analysis.
-
Quantitative Data on Interferences
Table 1: Comparison of "Free" vs. "Total" 2,5-Hexanedione in Urine
This table summarizes data from studies comparing the concentration of 2,5-Hexanedione in urine with and without an acid hydrolysis step. This highlights the contribution of precursor metabolites to the "total" 2,5-Hexanedione measurement.
| Study Population | "Free" 2,5-HD as a Percentage of "Total" 2,5-HD | Reference |
| Workers in the shoe industry | 14.2% (average) | |
| Non-occupationally exposed individuals | 18% | |
| Workers exposed to n-hexane | ~12% | |
| Workers exposed to n-hexane | ~8-10% |
Experimental Protocols
GC-MS Protocol for "Total" 2,5-Hexanedione in Urine
This protocol is a synthesis of methods described for the analysis of total 2,5-Hexanedione, incorporating an acid hydrolysis step.
1. Sample Preparation (Acid Hydrolysis)
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Pipette 5.0 mL of urine into a screw-cap culture tube.
-
Add concentrated HCl dropwise while vortexing until the pH is between 0.5 and 1.0.
-
Add an appropriate amount of this compound internal standard.
-
Cap the tube tightly and heat in a water bath at 100°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of dichloromethane, cap, and shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the bottom organic layer to an autosampler vial for analysis.
2. GC-MS Parameters
-
GC Column: DB-1701 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector: Splitless mode, 250°C
-
Oven Program: 50°C (hold 1 min), ramp to 80°C at 10°C/min (hold 5 min), then ramp to 200°C at 20°C/min (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min
-
MS Detector: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
2,5-Hexanedione: m/z 55, 99
-
This compound: (adjust m/z values based on the deuteration pattern of the standard)
-
LC-MS/MS Protocol for "Free" 2,5-Hexanedione in Urine
This protocol is based on methods for analyzing free 2,5-Hexanedione without the hydrolysis step.
1. Sample Preparation (Direct Extraction)
-
Pipette 1.0 mL of urine into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Add 2.0 mL of ethyl acetate, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
MRM Transitions:
-
2,5-Hexanedione: Precursor ion [M+H]⁺ → Product ion (determine experimentally, e.g., by collision-induced dissociation)
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
Visualizations
Caption: Metabolic pathway of n-hexane to the neurotoxic metabolite 2,5-Hexanedione.
Caption: General analytical workflow for the detection of 2,5-Hexanedione.
Caption: Decision tree for troubleshooting common issues in 2,5-Hexanedione analysis.
References
Technical Support Center: 2,5-Hexanedione-D10 Standard Contamination Issues
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues with 2,5-Hexanedione-D10 standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my this compound standard?
A1: Contamination can manifest in several ways during analysis. Key indicators include:
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High Background Noise: Elevated baseline noise across the entire mass spectrum or specifically at the mass-to-charge ratio (m/z) of the deuterated standard.[1]
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Ghost Peaks: Appearance of unexpected peaks in blank injections that follow the analysis of the standard.
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Poor Peak Shape: Tailing or fronting of the chromatographic peak for this compound.
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Inaccurate Quantification: Inconsistent or inaccurate results in quantitative analyses due to interference from co-eluting contaminants.
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Presence of Unlabeled Analyte: Detection of the unlabeled 2,5-hexanedione in a pure standard solution, indicating isotopic impurity or cross-contamination.
Q2: What are the potential sources of contamination for my this compound standard?
A2: Contamination can be introduced at various stages of the experimental process. Common sources include:
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Solvents and Reagents: Impurities in solvents used for dilution or in reagents mixed with the standard.[1] It is crucial to use high-purity, LC-MS grade solvents.
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Storage Conditions: Improper storage can lead to degradation of the standard. 2,5-Hexanedione should be stored at the recommended temperature, typically below +30°C, and protected from light.[2]
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Sample Handling and Preparation: Contamination can be introduced from labware, such as pipette tips, vials, and syringes. Phthalates and other plasticizers are common contaminants from plastic labware.[3]
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Analytical Instrumentation: The LC-MS or GC-MS system itself can be a source of contamination, with residues from previous analyses present in the injector, column, or detector.[1]
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Cross-Contamination: Contamination from the unlabeled (non-deuterated) 2,5-hexanedione standard or from samples containing high concentrations of the analyte.
Q3: My this compound standard shows a significant peak for the unlabeled analog. What could be the cause?
A3: The presence of the unlabeled 2,5-hexanedione can be attributed to two main factors:
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Isotopic Purity: The isotopic enrichment of the deuterated standard may not be 100%. A common specification for deuterated standards is ≥98% isotopic enrichment. The remaining percentage will consist of molecules with fewer deuterium atoms, including the unlabeled analog.
-
Cross-Contamination: The standard may have been inadvertently contaminated with the native (unlabeled) 2,5-hexanedione in the laboratory. This can happen through shared glassware, syringes, or autosampler vials.
Q4: How can I minimize water contamination in my this compound standard solution?
A4: Water is a common contaminant in deuterated solvents and can affect analytical results. To minimize water contamination:
-
Use solvents from freshly opened bottles or from a bottle that has been properly sealed.
-
Handle solvents and prepare solutions in a dry atmosphere, such as in a glove box or under a stream of dry nitrogen.
-
Dry all glassware and syringes in an oven and cool them in a desiccator before use.
Troubleshooting Guide
Issue 1: High Background Noise in the Mass Spectrum
High background noise can obscure the signal of interest and lead to inaccurate measurements. The source of the noise can be from the standard itself, the solvents, or the instrument.
Troubleshooting Steps:
-
Analyze a Blank: Inject a blank solvent (the same solvent used to dissolve the standard) into the mass spectrometer.
-
Low Background in Blank: If the background noise is low in the blank injection, the contamination is likely originating from the this compound standard or the container it was prepared in.
-
High Background in Blank: If the background noise is also high in the blank, the contamination is likely from the solvent or the LC-MS/GC-MS system.
-
-
If the Standard is the Source:
-
Prepare a fresh dilution of the standard from the original stock solution in a clean vial.
-
If the issue persists, consider that the stock solution itself may be contaminated or degraded. It is advisable to use a new, unopened vial of the standard if available.
-
-
If the Solvent/System is the Source:
-
Use a fresh bottle of high-purity, LC-MS or GC-grade solvent.
-
Flush the entire LC or GC system, including the injector and column, with a strong solvent mixture to remove any residual contaminants.
-
Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
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Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The presence of unexpected peaks can interfere with the identification and quantification of this compound.
Troubleshooting Steps:
-
Identify the Contaminant: Use a mass spectral library to tentatively identify the contaminant based on its mass spectrum.
-
Trace the Source: Based on the identity of the contaminant, trace its potential source. Common contaminants and their likely sources are listed in the table below.
-
Systematic Elimination:
-
Run a Blank: As with high background noise, a blank injection can help determine if the contamination is from the solvent or the system.
-
Change the Vial and Cap: Plasticizers such as phthalates can leach from plastic vials and caps. Use glass vials with PTFE-lined caps.
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Check the Gas Supply (for GC-MS): Impurities in the carrier gas or gas lines can introduce contaminants. Ensure high-purity gas is being used and that traps are functioning correctly.
-
Quantitative Data Summary
The following table provides a summary of potential contaminants, their likely sources, and hypothetical but realistic acceptable limits in a high-purity this compound standard.
| Contaminant | Likely Source(s) | Hypothetical Purity Specification | Hypothetical Max Concentration (µg/mL in stock) |
| Unlabeled 2,5-Hexanedione | Incomplete deuteration during synthesis, cross-contamination | Isotopic Purity: ≥98% | < 10 |
| Phthalates | Plastic labware (vials, pipette tips, tubing) | Chemical Purity: >99% | < 1 |
| Polyethylene Glycol (PEG) | Contaminant from various lab materials | Chemical Purity: >99% | < 0.5 |
| Water | Solvents, atmosphere | - | < 0.1% (in solvent) |
| Other Solvents | Residual solvents from synthesis or cleaning | Chemical Purity: >99% | < 5 |
Experimental Protocols
Protocol for Purity Assessment of this compound by GC-MS
This protocol outlines a general method for assessing the chemical and isotopic purity of a this compound standard.
1. Sample Preparation:
-
Prepare a stock solution of the this compound standard in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the limit of detection (LOD) and limit of quantification (LOQ).
2. GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph (GC):
-
Column: HP-5 (Crosslinked methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Detector Temperature: 300°C.
-
3. Data Analysis:
-
Chemical Purity: Integrate the peak area of this compound and any impurity peaks. Calculate the chemical purity as the percentage of the this compound peak area relative to the total peak area.
-
Isotopic Purity: Analyze the mass spectrum of the this compound peak. Determine the relative abundance of the ion corresponding to the fully deuterated molecule and the ion corresponding to the unlabeled molecule.
Visualizations
Caption: Troubleshooting workflow for contamination issues.
Caption: Logical relationship of contamination sources.
References
Technical Support Center: Stability of 2,5-Hexanedione-D10 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Hexanedione-D10 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, typically between 2°C and 8°C for short-term storage and at -20°C for long-term storage.[1] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light, especially if the compound is determined to be photosensitive.[1]
Q2: Which solvents are recommended for preparing this compound solutions?
A2: High-purity aprotic solvents such as acetonitrile and methanol are generally recommended for preparing solutions of deuterated standards like this compound.[1] It is crucial to avoid acidic or basic aqueous solutions, as these can promote the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1]
Q3: What are the potential degradation pathways for this compound in solution?
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), should be used to monitor the concentration of this compound over time.[2] The method should be capable of separating the parent compound from any potential degradants. High-resolution mass spectrometry (HRMS) can be used to assess the isotopic purity and detect any deuterium-hydrogen (H/D) exchange.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity (Deuterium-Hydrogen Exchange)
-
Possible Cause: The solvent system may be inappropriate, containing acidic or basic components, or trace amounts of water, which can catalyze H/D exchange. This is a known issue for deuterated compounds, especially at atoms adjacent to carbonyl groups.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the use of high-purity, anhydrous aprotic solvents.
-
Control pH: Avoid acidic or basic conditions. If aqueous solutions are necessary, maintain a neutral pH.
-
Storage: Store solutions in tightly sealed containers to minimize exposure to atmospheric moisture.
-
Confirmation: Use high-resolution mass spectrometry to check for an increase in the abundance of lower mass isotopologues.
-
Issue 2: Decreasing Concentration of this compound Over Time
-
Possible Cause: The compound may be degrading due to inappropriate storage conditions (e.g., elevated temperature, exposure to light) or incompatibility with the solvent.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution is stored at the recommended temperature and protected from light.
-
Check for Contaminants: Ensure the solvent and storage vials are free from acidic or basic contaminants.
-
Perform a Forced Degradation Study: To identify potential degradation products and pathways, expose the solution to stress conditions (e.g., heat, acid, base, light, oxidation) and analyze the samples at various time points.
-
Data Presentation
To systematically evaluate the stability of your this compound solution, we recommend collecting data in a structured format. The following tables can be used to record your experimental findings.
Table 1: Short-Term Stability of this compound in Solution
| Time Point (hours) | Storage Condition | Concentration (µg/mL) | % of Initial Concentration | Observations |
| 0 | 100% | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Table 2: Long-Term Stability of this compound in Solution
| Time Point (weeks) | Storage Condition | Concentration (µg/mL) | % of Initial Concentration | Observations |
| 0 | 100% | |||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in Solution
-
Preparation of Stock Solution: Accurately weigh a known amount of neat this compound and dissolve it in a high-purity aprotic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Preparation of Stability Samples: Aliquot the stock solution into several sealed vials appropriate for the chosen storage conditions.
-
Storage: Store the vials under the desired conditions (e.g., 2-8°C, -20°C, room temperature, protected from light, exposed to light).
-
Sample Analysis: At specified time points (e.g., 0, 24, 48 hours for short-term; 1, 2, 4, 8 weeks for long-term), remove a vial from storage.
-
Analytical Method: Analyze the sample using a validated stability-indicating method (e.g., GC-MS or LC-MS/MS) to determine the concentration of this compound. The method should be able to separate the analyte from potential degradants and isotopologues.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A significant decrease in concentration indicates instability under the tested conditions.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: 2,5-Hexanedione-D10 Analysis
Welcome to the technical support center for the analysis of 2,5-Hexanedione-D10. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter during your analysis of 2,5-Hexanedione and its deuterated internal standard, this compound.
Sample Preparation
Q1: Why are my measured concentrations of 2,5-Hexanedione lower than expected in urine samples?
A1: This could be due to incomplete hydrolysis of 2,5-Hexanedione precursors. 2,5-Hexanedione is a metabolite of n-hexane and can exist in urine as both a "free" form and as conjugated metabolites.[1][2] To measure the total 2,5-Hexanedione, an acid hydrolysis step is necessary to convert these precursors into 2,5-Hexanedione.[1][3]
-
Troubleshooting Steps:
-
Verify Hydrolysis Conditions: Ensure your acid hydrolysis protocol is optimized. A common method involves acidifying the urine to approximately pH 0.5 with concentrated hydrochloric acid and heating at 90-100°C for at least 30 minutes.[4] Insufficient heating time or incorrect pH can lead to incomplete hydrolysis.
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Check for Matrix Effects: Urine is a complex matrix that can interfere with the analysis. Consider performing a matrix effect study by comparing the response of 2,5-Hexanedione in solvent versus a urine extract.
-
Optimize Extraction: If you are using liquid-liquid extraction, ensure the solvent and pH are optimal for 2,5-Hexanedione. Dichloromethane is a commonly used extraction solvent. For volatile analysis, headspace solid-phase microextraction (HS-SPME) can be an effective technique.
-
Q2: I am seeing a significant background peak for 2,5-Hexanedione in my blank urine samples after acid hydrolysis. What could be the cause?
A2: Acid hydrolysis can sometimes lead to an elevated background level of 2,5-Hexanedione in pooled urine blanks. This may be due to the conversion of endogenous compounds in the urine to 2,5-Hexanedione under harsh acidic and high-temperature conditions. It has been noted that subjects not occupationally exposed to n-hexane can still excrete low levels of 2,5-Hexanedione.
-
Troubleshooting Steps:
-
Analyze "Free" 2,5-Hexanedione: Consider if measuring only the "free" (unconjugated) 2,5-Hexanedione is sufficient for your study's objectives. This would involve omitting the acid hydrolysis step and has been shown to have a good correlation with n-hexane exposure.
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Use Synthetic Urine for Blanks: To minimize biological variability and background interference during method development, consider using synthetic urine for your blank samples and for preparing your calibration standards.
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Optimize Hydrolysis: Investigate if less harsh hydrolysis conditions (e.g., lower temperature or shorter time) can still achieve adequate conversion of the target metabolites while minimizing the formation of interfering compounds.
-
Chromatography & Mass Spectrometry
Q3: My this compound internal standard is showing poor precision and its signal is drifting over a sequence of injections. What is the likely cause?
A3: This is a classic symptom of isotopic exchange, also known as back-exchange. Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or matrix, particularly in protic solvents or at non-neutral pH. This changes the concentration of the deuterated standard over time, leading to inaccurate and imprecise results.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the this compound in your sample diluent and mobile phase for a time equivalent to your typical analytical run and re-inject. A decrease in the D10 signal and an increase in the unlabeled 2,5-Hexanedione signal would confirm instability.
-
Optimize pH: Ensure the pH of your solutions is as close to neutral as possible, unless analyte stability requires acidic or basic conditions. If so, the stability of the internal standard under these conditions must be rigorously tested.
-
Prepare Fresh Solutions: Prepare working solutions of your deuterated standard more frequently to minimize the time they are exposed to conditions that may promote exchange.
-
Consider an Alternative Standard: If isotopic exchange is persistent, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these are not susceptible to back-exchange.
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Q4: I am observing poor peak shape (tailing or fronting) for 2,5-Hexanedione in my GC-MS analysis. How can I improve it?
A4: Poor peak shape in GC analysis can be caused by a variety of factors, including issues with the injection port, column, or interactions between the analyte and the system.
-
Troubleshooting for Peak Tailing:
-
Column Installation: An improper column cut or incorrect installation depth in the inlet can cause tailing. Re-cut the column and ensure it is installed according to the manufacturer's instructions.
-
Active Sites: Polar analytes can interact with active sites in the liner or at the head of the column. Use a fresh, deactivated liner and consider trimming 10-20 cm from the front of the column.
-
Contamination: A contaminated liner or column can lead to peak tailing. Clean or replace the liner and bake out the column.
-
-
Troubleshooting for Peak Fronting:
-
Overload: Injecting too much sample can overload the column, leading to fronting peaks. Try diluting your sample.
-
Solvent Mismatch: A mismatch in polarity between your sample solvent and the GC stationary phase can cause peak distortion. If possible, dissolve your sample in a solvent that is more compatible with the column phase.
-
Injection Temperature: An incorrect injector temperature can affect peak shape. If the temperature is too low, the sample may not vaporize efficiently. If it's too high, thermal degradation can occur. An injector temperature of 250°C is a good starting point for 2,5-Hexanedione analysis.
-
Q5: My this compound internal standard elutes slightly earlier than the unlabeled 2,5-Hexanedione. Is this normal?
A5: Yes, a slight retention time shift between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect." Typically, deuterated compounds are slightly less retentive on reversed-phase columns and therefore elute slightly earlier. While often minor, this can be problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Carefully evaluate matrix effects for both the analyte and the internal standard to ensure that the isotope effect is not compromising the accuracy of your quantification.
-
Ensure Adequate Chromatography: Develop a chromatographic method with sufficient resolution to separate the analyte and internal standard from any interfering matrix components.
-
Quantitative Data Summary
The following tables summarize typical method performance parameters for the analysis of 2,5-Hexanedione from various published methods.
Table 1: GC-based Method Performance
| Method | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Precision (%CV) | Reference |
| HS-SPME-GC-FID | 0.075 - 20.0 | 0.025 | 0.075 | < 7.0% | |
| GC-FID | Not Specified | 0.054 (µg/mL) | 0.18 (µg/mL) | 1.65% - 5.16% |
Table 2: LC-MS-based Method Performance
| Method | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Precision (%RSD) | Reference |
| APCI-LC/MS | 0.05 - 10 | 0.05 (in urine) | 1.3% - 5.3% |
Experimental Protocols
Protocol 1: Acid Hydrolysis and Liquid-Liquid Extraction of 2,5-Hexanedione from Urine for GC-MS Analysis
This protocol is based on methodologies described for the determination of total 2,5-Hexanedione in urine.
-
Sample Preparation:
-
Pipette 5 mL of urine into a screw-cap glass tube.
-
Add concentrated hydrochloric acid to adjust the pH to approximately 0.5.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Tightly cap the tube and heat at 90-100°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add a salting-out agent, such as sodium chloride, to the tube to improve extraction efficiency.
-
Add a suitable volume of dichloromethane (e.g., 2 mL).
-
Vortex or shake the tube for several minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
-
Analysis:
-
Carefully transfer the bottom organic layer (dichloromethane) to an autosampler vial.
-
Inject an aliquot of the extract into the GC-MS system.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of 2,5-Hexanedione from Urine for GC Analysis
This protocol is a simplified representation of HS-SPME methods.
-
Sample Preparation:
-
Place a defined volume of urine (e.g., 5 mL) into a headspace vial.
-
Add the this compound internal standard.
-
Add a salt, such as sodium sulfate, to enhance the partitioning of the analyte into the headspace ("salting-out effect").
-
Seal the vial with a septum cap.
-
-
Extraction:
-
Place the vial in a heated agitator at a controlled temperature (e.g., 50°C).
-
Expose a SPME fiber to the headspace above the sample for a defined period (e.g., 20 minutes) to allow for the adsorption of volatile compounds.
-
-
Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph.
-
The heat of the injection port will desorb the analytes from the fiber onto the GC column for separation and detection.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound results.
References
- 1. cdc.gov [cdc.gov]
- 2. Biochemical and physiological aspects of 2,5-hexanedione: endogenous or exogenous product? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasem.com.tr [jasem.com.tr]
- 4. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Hexanedione-D10 Calibration
Welcome to the technical support center for 2,5-Hexanedione-D10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of this compound as an internal standard in calibration curves for mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve
Question: My calibration curve for 2,5-Hexanedione is consistently non-linear with a correlation coefficient (r²) below 0.99. What are the potential causes and how can I fix this?
Answer: Poor linearity is a common issue that can stem from several factors, ranging from standard preparation to instrument settings. The most frequent culprits include inaccurate standard concentrations, detector saturation at high concentrations, analyte-internal standard interactions, or choosing an inappropriate regression model for your data.
Troubleshooting Steps:
-
Verify Standard Preparation: Inaccuracies in serial dilutions are a primary source of non-linearity. Re-prepare your calibration standards, paying close attention to pipetting techniques and ensuring all glassware is clean. Use a freshly prepared stock solution.
-
Check for Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. If your curve flattens at the upper end, this is a likely cause.
-
Solution: Reduce the concentration of your highest calibration standards or dilute your samples to fall within the linear range of the assay.[1]
-
-
Assess Matrix Effects: Even with a deuterated internal standard, differential matrix effects can occur, where co-eluting substances from the sample matrix affect the ionization of the analyte and internal standard differently.[2][3][4] This can compromise analytical accuracy.
-
Solution: Perform a matrix effect evaluation by comparing the response of the analyte in a clean solvent versus the response in an extracted blank matrix. If significant matrix effects are observed, further sample cleanup or optimization of chromatographic conditions may be necessary.
-
-
Evaluate Analyte/Internal Standard Co-elution: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography. If this separation is significant, they may experience different degrees of ion suppression, leading to non-linearity.
-
Solution: Overlay the chromatograms of the analyte and this compound to confirm co-elution. If they are separated, consider adjusting the chromatographic method.
-
-
Use Appropriate Curve Weighting: In many mass spectrometry assays, the variance of the response is not constant across the concentration range (heteroscedasticity).
-
Solution: Apply a weighting factor to your regression analysis, such as 1/x or 1/x², where x is the concentration. This gives more weight to the lower concentration points and can significantly improve linearity.
-
Data Presentation: Example of Linearity Improvement
The following table illustrates how using a weighted regression model can improve the linearity and accuracy of a calibration curve.
| Concentration (ng/mL) | Response Ratio (Analyte/IS) | Calculated Conc. (Linear) | % Accuracy (Linear) | Calculated Conc. (Weighted 1/x²) | % Accuracy (Weighted 1/x²) |
| 1 | 0.012 | 1.1 | 110.0% | 1.0 | 100.0% |
| 5 | 0.055 | 5.2 | 104.0% | 5.0 | 100.0% |
| 10 | 0.110 | 10.1 | 101.0% | 10.0 | 100.0% |
| 50 | 0.540 | 49.5 | 99.0% | 50.1 | 100.2% |
| 100 | 1.050 | 98.0 | 98.0% | 100.5 | 100.5% |
| 500 | 4.900 | 485.0 | 97.0% | 498.0 | 99.6% |
| 1000 | 9.500 | 960.0 | 96.0% | 995.0 | 99.5% |
| r² | 0.9981 | 0.9999 |
Mandatory Visualization: Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for addressing poor calibration curve linearity.
Issue 2: High Variability in Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable between injections (%RSD > 15%). What could be causing this?
Answer: High variability in the internal standard signal can be attributed to several factors, including inconsistent sample injection volume, degradation of the internal standard, or differential matrix effects.
Troubleshooting Steps:
-
Check Autosampler Performance: Ensure the autosampler is functioning correctly and injecting a consistent volume. Check for air bubbles in the syringe and ensure the vial septa are not cored.
-
Verify Internal Standard Stability: this compound should be stable under typical analytical conditions. However, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Prepare a fresh working solution of the internal standard from a reliable stock.
-
-
Investigate Matrix Effects: Even with a deuterated standard, significant variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement, causing the internal standard response to fluctuate.
-
Solution: Review your sample preparation procedure to ensure consistency. If analyzing complex matrices like urine or plasma, consider a more robust sample clean-up method.
-
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a stock solution and subsequent serial dilutions to create calibration standards for a typical GC-MS analysis.
Materials:
-
This compound (certified reference material)
-
2,5-Hexanedione (native analyte)
-
Methanol (HPLC grade or equivalent)
-
Dichloromethane (GC grade)
-
Class A volumetric flasks and pipettes
-
Micro-syringes
Procedure:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
-
Repeat this process for the native 2,5-Hexanedione.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with methanol.
-
-
Working Analyte Stock Solution (100 µg/mL):
-
Dilute the native 2,5-Hexanedione primary stock solution 1:10 with methanol.
-
-
Serial Dilutions for Calibration Curve:
-
Prepare a series of calibration standards by spiking the working analyte stock solution into a suitable matrix (e.g., blank urine or solvent) and adding a fixed amount of the working internal standard solution to each. An example dilution series is provided in the table below.
-
Data Presentation: Example Dilution Scheme
| Standard Level | Volume of Analyte Stock (100 µg/mL) | Volume of IS (10 µg/mL) | Final Volume | Final Analyte Conc. (ng/mL) |
| CAL 1 | 10 µL | 100 µL | 1 mL | 1000 |
| CAL 2 | 50 µL (from CAL 1) | 100 µL | 1 mL | 50 |
| CAL 3 | 20 µL (from CAL 1) | 100 µL | 1 mL | 20 |
| CAL 4 | 10 µL (from CAL 1) | 100 µL | 1 mL | 10 |
| CAL 5 | 5 µL (from CAL 1) | 100 µL | 1 mL | 5 |
| CAL 6 | 2 µL (from CAL 1) | 100 µL | 1 mL | 2 |
| CAL 7 | 1 µL (from CAL 1) | 100 µL | 1 mL | 1 |
Mandatory Visualization: Serial Dilution Workflow
Caption: Workflow for the preparation of calibration standards via serial dilution.
Protocol 2: General GC-MS Parameters for 2,5-Hexanedione Analysis
This protocol provides a starting point for the GC-MS analysis of 2,5-Hexanedione. Parameters should be optimized for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole)
GC Conditions:
-
Column: HP-5 (Crosslinked methyl siloxane) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Oven Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 200 °C.
-
Hold: 2-5 minutes.
-
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
MS Conditions (Example for SIM mode):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ions to Monitor:
-
2,5-Hexanedione (native): m/z 114 (molecular ion), m/z 57, m/z 43
-
This compound: m/z 124 (molecular ion), m/z 62
-
Note: Ions should be confirmed by analyzing a pure standard.
-
References
Validation & Comparative
A Comparative Guide to the Analysis of 2,5-Hexanedione: The Role of Deuterated Standards
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comparative overview of analytical methods for 2,5-Hexanedione (2,5-HD), a critical biomarker of exposure to n-hexane, with a focus on the utility of its deuterated analog, 2,5-Hexanedione-d10, as an internal standard.
While direct inter-laboratory comparison studies on the measurement of this compound are not publicly available, its role as an internal standard in stable isotope dilution analysis is crucial for enhancing the accuracy and precision of 2,5-Hexanedione quantification. This guide summarizes the performance of various analytical platforms that employ this methodology.
Performance Comparison of Analytical Methods for 2,5-Hexanedione
The quantification of 2,5-Hexanedione in biological matrices, primarily urine, is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or other detectors. The use of a stable isotope-labeled internal standard like this compound is the gold standard for minimizing analytical variability.
Below is a summary of reported performance data from various studies. It is important to note that direct comparison between studies should be made with caution due to variations in matrices, protocols, and instrumentation.
Table 1: Performance of Gas Chromatography (GC) Based Methods for 2,5-Hexanedione Analysis
| Method | Detector | Linearity (mg/L) | Precision (% CV) | LOD (mg/L) | LOQ (mg/L) | Accuracy (% Recovery) | Reference |
| GC-FID | Flame Ionization Detector | 0.075 - 20.0 | < 7.0% | 0.025 | - | - | [1] |
| GC-FID | Flame Ionization Detector | - | < 6.0% | 1 | - | 78.9% | - |
| GC | Flame Ionization Detector | 0.99963 (correlation coefficient) | 1.65% - 5.16% | 0.054 (µg/ml) | 0.18 (µg/ml) | 99.16% - 114.13% | [2][3] |
Table 2: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods for 2,5-Hexanedione Analysis
| Method | Ionization | Linearity (mg/L) | Precision (% RSD) | LOD (mg/L) | LOQ (mg/L) | Reference |
| LC-MS | APCI | 0.05 - 10 | 1.3% - 5.3% | 0.05 (in urine) | - | [4] |
CV: Coefficient of Variation, RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation, APCI: Atmospheric Pressure Chemical Ionization. Note that some studies did not report all validation parameters.
Experimental Protocols: A Generalized Approach
The analytical methods for 2,5-Hexanedione generally involve sample preparation, chromatographic separation, and detection. The inclusion of this compound during sample preparation is a key step in isotope dilution mass spectrometry.
Sample Preparation: A Typical Workflow
-
Sample Collection: Urine samples are collected, typically at the end of a work shift for occupational exposure monitoring.
-
Hydrolysis (Optional): To measure total 2,5-Hexanedione (free and conjugated), acid hydrolysis is performed. This step converts precursors like 4,5-dihydroxy-2-hexanone into 2,5-Hexanedione.[5] For the measurement of free 2,5-Hexanedione, this step is omitted.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample.
-
Extraction: The analyte and internal standard are extracted from the urine matrix using liquid-liquid extraction (e.g., with dichloromethane) or solid-phase extraction.
-
Concentration: The extract may be evaporated and reconstituted in a suitable solvent for injection into the analytical instrument.
Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a GC system, where 2,5-Hexanedione and its deuterated internal standard are separated on a capillary column. The eluent is then introduced into a mass spectrometer for detection and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity. The extract is separated on an LC column, and the analytes are detected by a tandem mass spectrometer, often using multiple reaction monitoring (MRM) for enhanced selectivity.
Visualizing the Workflow and Biological Pathway
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
References
- 1. Determination of 2,5-hexanedione in urine by headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unrivaled Precision of 2,5-Hexanedione-D10 in n-Hexane Metabolite Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the critical work of monitoring n-hexane exposure and its metabolic fate, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides an in-depth comparison of 2,5-Hexanedione-D10 against other commonly employed internal standards for the analysis of n-hexane metabolites, supported by experimental data and detailed protocols.
The neurotoxicity of n-hexane is primarily attributed to its metabolite, 2,5-hexanedione (2,5-HD), making the precise measurement of this and other related metabolites in biological matrices, such as urine and tissues, a crucial aspect of toxicology and occupational health studies. The gold standard for quantitative analysis using mass spectrometry-based methods is the use of a stable isotope-labeled internal standard. This guide will objectively compare the performance of the deuterated standard, this compound, with non-deuterated alternatives like cyclohexane and 2-methyl-3-heptanone.
The Gold Standard: this compound
Stable isotope-labeled internal standards, such as this compound (a deuterated form of the primary neurotoxic metabolite), are considered the most suitable choice for quantitative analysis by mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar behavior effectively compensate for variations in sample recovery and matrix effects, leading to superior accuracy and precision.
One of the principal advantages of using a deuterated internal standard like 2,5-[2H10]hexanedione is the ability to perform stable isotope dilution analysis. This technique, often coupled with gas chromatography-mass spectrometry (GC-MS), allows for the simultaneous and accurate quantification of n-hexane and its key metabolites, 2-hexanone and 2,5-hexanedione, in biological tissues.[1] The key benefits include simplified sample handling, rapid analysis, and low limits of detection.[1]
Alternative Internal Standards: A Comparative Look
While deuterated standards are ideal, their availability and cost can sometimes lead researchers to consider alternative, non-isotopically labeled internal standards. Commonly used alternatives for the analysis of n-hexane metabolites include cyclohexane and 2-methyl-3-heptanone.
Cyclohexane: This cyclic alkane has been employed as an internal standard in the gas chromatographic analysis of a wide range of n-hexane metabolites, including 2,5-hexanedione.[2] While it is a cost-effective option, its chemical structure and properties differ significantly from the target analytes. This can lead to differences in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of quantification, especially in complex biological matrices.
2-Methyl-3-heptanone (or its isomer 5-Methyl-2-hexanone): These ketones are structurally more similar to 2,5-hexanedione than cyclohexane and have been used as internal standards in GC-based methods.[3] Their structural similarity can lead to better tracking of the analyte during sample preparation compared to a non-ketonic standard. However, as they are not isotopically labeled, they may not perfectly mimic the behavior of the target metabolites, particularly in the presence of strong matrix effects.
Performance Data: A Side-by-Side Comparison
The following tables summarize the performance characteristics of analytical methods for 2,5-hexanedione utilizing this compound and the alternative internal standards. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions and matrices.
Table 1: Performance Characteristics of Internal Standards for 2,5-Hexanedione Analysis
| Parameter | This compound | Cyclohexane | 2-Methyl-3-heptanone / 5-Methyl-2-hexanone |
| Linearity (R²) | ≥ 0.99 | > 0.99 | 0.9996 |
| Accuracy (Recovery) | High (assumed due to isotope dilution) | Not explicitly reported | 99.16% - 114.13% |
| Precision (%RSD) | Low (expected to be <15%) | Not explicitly reported | 1.65% - 5.16% |
| Limit of Detection (LOD) | Low (analyte dependent) | 0.05 to 1 µg (analyte dependent) | 0.054 µg/mL |
| Limit of Quantification (LOQ) | Low (analyte dependent) | Not explicitly reported | 0.18 µg/mL |
Data compiled from multiple sources. Direct comparison may not be appropriate due to differing methodologies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of n-hexane metabolites using the discussed internal standards.
Method 1: Simultaneous Determination of n-Hexane, 2-Hexanone, and 2,5-Hexanedione using 2,5-[2H10]Hexanedione Internal Standard
This method is adapted from a study using stable isotope dilution GC-MS for the analysis of n-hexane and its metabolites in biological tissues.
1. Sample Preparation:
-
Homogenize biological tissue samples.
-
Add a known amount of the deuterated internal standard mixture (n-[2H14]Hexane, 2-[2H5]hexanone, and 2,5-[2H10]hexanedione) to the homogenate.
-
Perform a solvent extraction of the analytes and internal standards.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 40°C held for 4 minutes, then ramped to 250°C at 20°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) to monitor specific ions for each analyte and its deuterated internal standard.
Method 2: Analysis of n-Hexane Metabolites using Cyclohexane as an Internal Standard
This protocol is based on a method for the analysis of various n-hexane metabolites by capillary gas chromatography.
1. Sample Preparation:
-
To a urine or aqueous sample, add a known amount of cyclohexane as the internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).
-
Concentrate the organic extract under a stream of nitrogen.
2. GC Analysis:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: 50-m glass capillary OV-101 column.
-
Injector Temperature: 220°C.
-
Detector Temperature: 280°C.
-
Oven Program: Isothermal at 70°C for 15 minutes, then ramped to 220°C at 40°C/min, and held for 5 minutes.
-
Carrier Gas: Helium.
Method 3: Determination of 2,5-Hexanedione using 5-Methyl-2-hexanone as an Internal Standard
This method is adapted from a validation study for the analysis of 2,5-hexanedione in urine.
1. Sample Preparation:
-
To a urine sample, add a known amount of 5-methyl-2-hexanone as the internal standard.
-
Perform headspace solid-phase microextraction (HS-SPME) for sample extraction and concentration.
2. GC-FID Analysis:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Optimized for the separation of 2,5-hexanedione and the internal standard.
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflows.
Caption: Workflow for n-hexane metabolite analysis using a deuterated internal standard.
Caption: Workflow for 2,5-hexanedione analysis using a non-deuterated internal standard.
Conclusion: The Superiority of this compound
While alternative internal standards like cyclohexane and 2-methyl-3-heptanone can be utilized for the analysis of n-hexane metabolites, the experimental evidence and theoretical principles strongly support the superiority of a deuterated internal standard. This compound, by closely mimicking the behavior of the target analyte, provides the most effective correction for analytical variability, thereby ensuring the highest degree of accuracy and precision in quantitative results. For researchers and professionals in drug development and toxicology, the investment in a deuterated internal standard is a critical step towards generating robust and defensible data for the assessment of n-hexane exposure and its potential health risks.
References
- 1. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gold Standard for 2,5-Hexanedione Analysis: A Comparative Guide to Internal Standard Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,5-hexanedione, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of 2,5-Hexanedione-D10, a deuterated internal standard, with other commonly used alternatives, supported by experimental data and detailed protocols.
The use of an internal standard is a cornerstone of robust analytical methodology, correcting for variability in sample preparation, injection volume, and instrument response. In mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thereby ensuring the highest degree of accuracy and precision.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are widely considered the gold standard for quantitative analysis. In these standards, one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-identical chemical nature ensures that the deuterated standard closely mimics the analyte's behavior throughout the entire analytical process, from extraction to detection, providing the most effective compensation for potential errors.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the performance of this compound in comparison to other internal standards reported in the literature for the analysis of 2,5-hexanedione. It is important to note that the data presented is compiled from different studies and methodologies, which may contribute to variations in performance.
| Internal Standard | Analyte | Method | Matrix | Accuracy (% Recovery) | Precision (%RSD/%CV) | Reference |
| This compound | 2,5-Hexanedione | GC-MS | Biological Tissues | Not explicitly stated, but used for quantitative determination | Not explicitly stated, but used for quantitative determination | [1] |
| Cyclohexane | 2,5-Hexanedione | GC | Not specified | Not specified | Not specified | [2] |
| 5-methylhexanone-2 | 2,5-Hexanedione | HS-SPME-GC-FID | Urine | Not specified | < 7.0% | [3][4] |
| 2-methyl-3-heptanone | 2,5-Hexanedione | GC | Urine | Not specified | Not specified | [5] |
| None (External Standard) | 2,5-Hexanedione | GC-FID | Urine | 99.16% - 114.13% | 1.65% - 5.16% |
Key Observations:
-
This compound: As a deuterated analog, it is the most structurally similar internal standard to the analyte, 2,5-hexanedione. This similarity is crucial for accurately tracking the analyte through sample preparation and analysis, especially in complex biological matrices. The use of 2,5-[2H10]hexanedione has been reported for the quantitative analysis of 2,5-hexanedione in biological tissues by GC-MS, indicating its suitability for such applications.
-
Alternative Internal Standards: Cyclohexane, 5-methylhexanone-2, and 2-methyl-3-heptanone have also been used as internal standards for 2,5-hexanedione analysis. While these compounds can compensate for some analytical variability, their chemical and physical properties differ more significantly from 2,5-hexanedione compared to its deuterated counterpart. This can lead to differences in extraction efficiency and chromatographic behavior, potentially impacting the accuracy of the results.
-
External Standard Method: The data from a method validation study using an external standard calibration for 2,5-hexanedione in urine shows good accuracy and precision. However, the internal standard method is generally preferred as it provides an additional layer of quality control by correcting for sample-specific matrix effects and variations in instrument performance that an external standard method cannot account for.
Experimental Protocol: Quantitative Analysis of 2,5-Hexanedione in Urine using GC-MS with this compound Internal Standard
This section outlines a typical experimental protocol for the quantitative analysis of 2,5-hexanedione in a biological matrix, such as urine, using this compound as the internal standard.
1. Reagents and Materials:
-
2,5-Hexanedione analytical standard
-
This compound internal standard
-
Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for pH adjustment)
-
Urine samples
-
Volumetric flasks, pipettes, and vials
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of 2,5-hexanedione and this compound in a suitable solvent (e.g., DCM) at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the 2,5-hexanedione stock solution to achieve a calibration curve range that covers the expected concentration of the analyte in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. The optimal concentration should be determined during method development.
-
Sample Preparation:
-
To a 5 mL urine sample, add a precise volume of the this compound internal standard spiking solution.
-
Adjust the pH of the urine sample to approximately 0.5 with concentrated hydrochloric acid.
-
Heat the sample at 90-100°C for 30 minutes to hydrolyze any conjugated metabolites.
-
After cooling, add sodium chloride and 2 mL of dichloromethane.
-
Vortex the sample for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the organic (DCM) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent
-
Mass Spectrometer: Agilent MS or equivalent
-
Column: HP-5 (Crosslinked methyl siloxane) capillary column (30 m x 0.320 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for 2,5-hexanedione (e.g., m/z 114, 99, 57).
-
Monitor characteristic ions for this compound (e.g., m/z 124, 106, 62).
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 2,5-hexanedione to the peak area of this compound against the concentration of the 2,5-hexanedione working standards.
-
Determine the concentration of 2,5-hexanedione in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Workflow for Internal Standard-Based Quantification
The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical method.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
For achieving the highest level of accuracy and precision in the quantification of 2,5-hexanedione, the use of a deuterated internal standard, specifically this compound, is strongly recommended. Its chemical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to more reliable and robust data. While alternative internal standards can be employed, they may not provide the same degree of accuracy due to differences in their chemical and physical properties. The detailed experimental protocol and workflow provided in this guide offer a solid foundation for developing and validating a high-quality quantitative method for 2,5-hexanedione analysis in various research and development settings.
References
- 1. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
A Comparative Guide to the Analysis of 2,5-Hexanedione-D10: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of 2,5-Hexanedione-D10, a deuterated internal standard for its neurotoxic counterpart, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data, to facilitate an informed selection based on analytical needs and laboratory capabilities.
At a Glance: Key Performance Characteristics
Both GC-MS and LC-MS offer robust and reliable methods for the quantification of 2,5-Hexanedione. The primary differences lie in sample volatility requirements, the necessity for derivatization, and the typical applications for which each is best suited.[1] GC-MS is a well-established technique for volatile and thermally stable compounds, while LC-MS is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile.[2][3]
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis.[1][2] | Separation of analytes in a liquid mobile phase followed by mass analysis. |
| Sample Volatility | Requires volatile and thermally stable analytes. | Suitable for non-volatile and thermally labile compounds. |
| Derivatization | May be necessary to increase volatility and thermal stability. | Often not required for this analyte. |
| Sensitivity | High sensitivity, particularly for volatile compounds. | High sensitivity and specificity, particularly with tandem MS (MS/MS). |
| Specificity | High, especially with mass spectral libraries for compound identification. | High, with the ability to distinguish isomers with appropriate chromatography. |
| Sample Types | Applicable to urine, often with headspace analysis. | Versatile, commonly used for plasma, serum, and urine. |
Quantitative Performance Data
The following table summarizes the quantitative performance data for the analysis of 2,5-Hexanedione using both GC-MS and LC-MS/MS, based on published methods.
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 0.075 to 20.0 mg/L | 0.05 to 10 mg/L |
| Limit of Detection (LOD) | 0.025 mg/L | 0.05 mg/L (in urine) |
| Limit of Quantification (LOQ) | 0.18 µg/ml | Not explicitly stated, but linearity starts at 0.05 mg/L. |
| Precision (%RSD) | < 7.0% | 1.3% - 5.3% |
| Recovery | 78.9% (for a 10 mg/L spike) | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for the analysis of 2,5-Hexanedione by GC-MS and LC-MS/MS are outlined below.
GC-MS Analysis of 2,5-Hexanedione
This protocol is based on a common method for the determination of 2,5-Hexanedione in urine.
Sample Preparation (Urine)
-
Pipette 1000 µL of the urine sample, calibrator, or control into a screw-cap glass tube.
-
Add 175 µL of Reagent-1 (acid hydrolysis agent) and vortex for 15 seconds.
-
Incubate the tightly capped tube at 100°C for 30 minutes.
-
After cooling, add 500 µL of Reagent-2 (extraction solvent with internal standard, e.g., this compound) and vortex for 15 seconds.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Transfer the bottom organic phase to an autosampler vial for GC-MS analysis.
Instrumentation
-
GC System: Agilent Gas Chromatograph or equivalent.
-
Column: HP-5 (Crosslinked methyl siloxane) capillary column (30 m x 0.320 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 2 ml/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
LC-MS/MS Analysis of 2,5-Hexanedione
This protocol is based on a method for the analysis of urinary 2,5-Hexanedione.
Sample Preparation (Urine)
-
Urine samples can be analyzed directly after dilution or following acid hydrolysis to determine total 2,5-Hexanedione. For direct analysis, a simple dilution with the mobile phase is often sufficient. For total 2,5-Hexanedione, an acid hydrolysis step similar to the GC-MS preparation is required before dilution and injection.
Instrumentation
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, typically with a small amount of acid modifier like formic acid.
-
Flow Rate: 0.75 mL/min.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of 2,5-Hexanedione.
Caption: Workflow for LC-MS/MS analysis of 2,5-Hexanedione.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound. The choice between them will depend on several factors:
-
GC-MS is a robust and often more cost-effective method, particularly well-suited for volatile compounds like 2,5-Hexanedione. Its extensive spectral libraries can aid in compound identification. The need for sample hydrolysis and extraction is a common feature for determining total 2,5-Hexanedione.
-
LC-MS/MS offers greater versatility for a broader range of analytes and can often analyze samples with minimal preparation (e.g., simple dilution). This can lead to higher throughput. The use of tandem mass spectrometry provides excellent specificity and sensitivity.
For laboratories primarily focused on the routine analysis of 2,5-Hexanedione in urine, a well-optimized GC-MS method is a reliable and efficient choice. For research and development settings where a wider range of metabolites may be of interest, or where high throughput is a priority, LC-MS/MS presents a compelling alternative. The use of the deuterated internal standard, this compound, is recommended for both techniques to ensure the highest accuracy and precision in quantification.
References
A Comparative Guide to Certified Reference Materials for 2,5-Hexanedione-D10
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comparative overview of commercially available 2,5-Hexanedione-D10 CRMs, which are primarily utilized as internal standards in quantitative analysis, particularly for the determination of 2,5-hexanedione, a neurotoxic metabolite of n-hexane.
Product Performance and Alternatives
This compound is a deuterated analog of 2,5-hexanedione. Its utility as an internal standard stems from its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS). This mimicry helps to correct for variations in extraction efficiency, injection volume, and instrument response, leading to more accurate and precise quantification of the non-labeled 2,5-hexanedione.
Alternatives to this compound as an internal standard for 2,5-hexanedione analysis could include other structurally similar compounds that are not naturally present in the samples being analyzed. However, a stable isotope-labeled internal standard like this compound is the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for analytical variability.
Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound as a certified reference material. While obtaining complete Certificates of Analysis with all quantitative data without purchase is often not possible, the following table summarizes the publicly available information from prominent vendors to aid in the selection process. Researchers are encouraged to request a complete Certificate of Analysis from the supplier before purchase.
| Supplier | Product/Catalog No. | Format | Chemical Purity | Isotopic Purity | Concentration | Uncertainty |
| LGC Standards | D-50000052 (example) | Neat/Solution | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
| HPC Standards | 689326 | Neat | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
| Toronto Research Chemicals | H294517 | Neat | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
| Cambridge Isotope Laboratories, Inc. | DLM-357 (example) | Neat | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
Note: The lack of publicly available quantitative data in the table above underscores the importance of obtaining a Certificate of Analysis from the supplier. This document will provide crucial details on the certified concentration, purity, uncertainty, and traceability of the reference material, which are essential for ensuring the quality of analytical results.[1]
Experimental Protocols
The following is a representative experimental protocol for the determination of 2,5-hexanedione in urine using this compound as an internal standard, based on established analytical methods.[2][3][4]
Objective: To quantify the concentration of 2,5-hexanedione in a urine sample using GC-MS with a stable isotope-labeled internal standard.
Materials:
-
Urine sample
-
This compound certified reference material (as internal standard)
-
2,5-Hexanedione certified reference material (for calibration curve)
-
Dichloromethane (DCM), analytical grade
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the urine sample into a 10 mL glass tube.
-
Add a known amount of this compound internal standard solution.
-
Acidify the sample to approximately pH 2 with HCl.
-
Add NaCl to saturate the aqueous phase.
-
Add 2 mL of dichloromethane.
-
Vortex the tube for 2 minutes to extract the analyte and internal standard into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean autosampler vial.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of 2,5-hexanedione.
-
Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.
-
Process the calibration standards using the same extraction procedure as the unknown samples.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extracted sample into the GC-MS system.
-
GC conditions:
-
Injector: Splitless mode at 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to monitor:
-
2,5-Hexanedione: m/z 114 (molecular ion), m/z 57, m/z 43
-
This compound: m/z 124 (molecular ion), m/z 62, m/z 46
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the target ions for both 2,5-hexanedione and this compound in both the calibration standards and the unknown samples.
-
Calculate the ratio of the peak area of 2,5-hexanedione to the peak area of this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 2,5-hexanedione calibration standards.
-
Determine the concentration of 2,5-hexanedione in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a certified reference material for accurate quantification.
Caption: Experimental workflow for the quantification of 2,5-hexanedione.
Caption: Role of CRM in accurate quantification.
References
- 1. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2,5-Hexanedione-D10: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,5-Hexanedione-D10 (2,5-HD-D10), a deuterated internal standard crucial for the accurate measurement of 2,5-Hexanedione (2,5-HD). 2,5-HD is the primary neurotoxic metabolite of n-hexane and methyl n-butyl ketone, making its precise quantification essential for toxicology studies and occupational exposure monitoring. This document outlines the performance characteristics, specifically linearity and range, of common analytical techniques and provides the foundational experimental protocols.
Quantitative Performance Comparison
The following table summarizes the linearity and range of different analytical methods for the quantification of 2,5-Hexanedione. Given that this compound is used as an internal standard, its analytical response is expected to be linear over the same range as the non-deuterated analyte under the same conditions.
| Analytical Method | Linearity (Correlation Coefficient, r²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | > 0.999 | 0.075 - 20.0 mg/L | 0.025 mg/L | 0.075 mg/L | [1] |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Not explicitly stated, but used for quantification with deuterated standard | Not explicitly stated, but implied to cover toxicologically relevant ranges | Low limits of detection are a stated advantage | Not explicitly stated | [2] |
| Liquid Chromatography - Mass Spectrometry (LC-MS) | Not explicitly stated, but linear calibration curves were generated | 0.05 - 10 mg/L | 0.05 mg/L (in urine) | Not explicitly stated | [3] |
| Headspace Solid-Phase Microextraction - Gas Chromatography (HS-SPME-GC) | Not explicitly stated, but linearity was assessed | 0.075 to 20.0 mg/L | 0.025 mg/L | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the quantification of 2,5-Hexanedione, in which this compound would be incorporated as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2,5-Hexanedione in Biological Tissues
This method is adapted from a procedure using stable isotope dilution with 2,5-[2H10]hexanedione as the internal standard.[2]
a) Sample Preparation:
-
Homogenize biological tissue samples.
-
Spike the homogenate with a known amount of this compound solution.
-
Perform a liquid-liquid extraction of the analytes.
-
Concentrate the organic extract to a final volume suitable for GC-MS analysis.
b) GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for 2,5-Hexanedione: m/z 114 (molecular ion), 99, 58, 43.
-
Ions for this compound: m/z 124 (molecular ion).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for 2,5-Hexanedione in Urine
This protocol is based on a method using atmospheric pressure chemical ionization (APCI) LC-MS.[3]
a) Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.
-
Spike the supernatant with a known amount of this compound solution.
-
For total 2,5-Hexanedione, perform acid hydrolysis by adding concentrated HCl and heating at 90-100°C for 30 minutes.
-
Neutralize the sample and dilute with the initial mobile phase.
b) LC-MS Conditions:
-
Liquid Chromatograph: Agilent 1100 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transition for 2,5-Hexanedione: Precursor ion [M+H]⁺ m/z 115 → Product ion m/z 59.
-
Transition for this compound: Precursor ion [M+H]⁺ m/z 125 → Product ion m/z 66.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of 2,5-Hexanedione using an internal standard.
Signaling Pathway of 2,5-Hexanedione Neurotoxicity
The neurotoxicity of 2,5-Hexanedione involves a cascade of molecular events, primarily initiated by its reaction with lysine residues in proteins.
Caption: Key signaling events in 2,5-Hexanedione-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Limits: A Comparative Guide to the Detection of 2,5-Hexanedione
For researchers, scientists, and drug development professionals engaged in the analysis of n-hexane metabolites, understanding the limit of detection (LOD) for key compounds is paramount for data accuracy and reliability. This guide provides a comparative analysis of analytical methods for the detection of 2,5-Hexanedione, a critical biomarker of n-hexane exposure. While specific LOD data for its deuterated internal standard, 2,5-Hexanedione-D10, is not extensively published, this guide will delve into the established LODs for the non-deuterated analyte and discuss the vital role of deuterated standards in quantitative analysis.
Performance Comparison of Analytical Methods for 2,5-Hexanedione
The limit of detection for 2,5-Hexanedione, the primary neurotoxic metabolite of n-hexane, varies significantly depending on the analytical methodology employed.[1][2][3] The selection of a suitable method is often a trade-off between sensitivity, cost, and the complexity of the sample matrix. Below is a summary of reported LODs for 2,5-Hexanedione in urine, providing a clear comparison for researchers to select the most appropriate technique for their needs.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Matrix |
| Gas Chromatography - Flame Ionization Detector (GC-FID) | 0.054 µg/mL[4][5] | 0.18 µg/mL | Urine |
| Headspace Solid-Phase Microextraction GC-FID (HS-SPME-GC-FID) | 0.025 mg/L | 0.075 mg/L | Urine |
| NIOSH Method (unspecified detector) | 0.005 µg/mL | 0.02 µg/mL | Synthetic Urine |
The Role of this compound as an Internal Standard
In quantitative analytical chemistry, particularly in chromatography-mass spectrometry techniques, a stable isotope-labeled internal standard is crucial for accurate and precise measurements. This compound serves as an ideal internal standard for the quantification of 2,5-Hexanedione.
Why is a deuterated internal standard important?
-
Compensates for variability: An internal standard that is chemically identical to the analyte, but mass-distinguishable, co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability. This allows for the correction of potential errors, leading to more robust and reliable results.
-
Improves accuracy and precision: By normalizing the analyte's response to the internal standard's response, systemic and random errors can be minimized.
The limit of detection is an inherent characteristic of the analytical method for a specific analyte, not the internal standard itself. The internal standard is added at a known, constant concentration to all samples (blanks, standards, and unknowns) to facilitate accurate quantification of the analyte. Therefore, the LOD is determined for the analyte (2,5-Hexanedione) in the presence of the internal standard (this compound).
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of the experimental protocols used to determine the LOD for 2,5-Hexanedione.
Gas Chromatography - Flame Ionization Detector (GC-FID)
This method involves the direct analysis of a liquid sample.
-
Sample Preparation: Urine samples are subjected to a liquid-liquid extraction procedure.
-
Instrumentation: A gas chromatograph equipped with an HP-5 (Crosslinked methyl siloxane) capillary column (30 m x 0.320 mm, 0.25 µm film thickness) and a Flame Ionization Detector is used.
-
Operating Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Helium Carrier Gas Flow Rate: 2 mL/min
-
-
LOD/LOQ Determination: The limit of detection and limit of quantitation are determined based on the signal-to-noise ratio, typically defined as a ratio of 3:1 for LOD and 10:1 for LOQ.
Headspace Solid-Phase Microextraction GC-FID (HS-SPME-GC-FID)
This technique is a solvent-free extraction method that is particularly useful for volatile and semi-volatile compounds in complex matrices.
-
Sample Preparation: A urine sample is placed in a sealed vial and heated to a specific temperature to allow the volatile analytes to partition into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace to adsorb the analytes.
-
Instrumentation: The SPME fiber is directly inserted into the injection port of a GC-FID for thermal desorption and analysis.
-
LOD/LOQ Determination: Similar to the direct GC-FID method, LOD and LOQ are established based on the signal-to-noise ratio.
Analytical Workflow for LOD Determination
The following diagram illustrates a typical workflow for determining the limit of detection of an analyte, such as 2,5-Hexanedione, using an internal standard like this compound.
This comprehensive guide provides researchers with the necessary information to make informed decisions regarding the selection of analytical methods for the detection of 2,5-Hexanedione. By understanding the performance of different techniques and the critical role of deuterated internal standards like this compound, laboratories can ensure the generation of high-quality, reliable data in their research and development endeavors.
References
- 1. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 2. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
The Gold Standard: A Comparative Guide to the Robustness of 2,5-Hexanedione-D10 in Analytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,5-hexanedione, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of their methods. This guide provides a comprehensive comparison of analytical methods utilizing the deuterated internal standard, 2,5-Hexanedione-D10, against alternatives such as structural analogs. The information presented is supported by experimental data from various studies to aid in the selection of the most reliable analytical approach.
Superiority of Isotope Dilution: this compound as the Internal Standard of Choice
In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the "gold standard." This preference is rooted in the near-identical physicochemical properties of the deuterated standard and the target analyte. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
In contrast, structural analog internal standards, while chemically similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can introduce variability and impact the accuracy and precision of the quantification.
Comparative Analysis of Method Performance
To illustrate the robustness of methods employing this compound, this section presents a compilation of validation parameters from various studies. These tables facilitate a direct comparison with methods that utilize alternative internal standards.
Table 1: Performance Comparison of Internal Standards for 2,5-Hexanedione Analysis
| Internal Standard | Method | Linearity Range | Limit of Detection (LOD) | Precision (%CV or %RSD) | Reference |
| This compound | GC-MS | Not Specified | Low ng/mL range | Not Specified | [1] |
| Cyclohexanone | GC-MS | <12.0–77.9 µg/L | Not Specified | Intra-day & Inter-day data available | [2] |
| 5-methylhexanone-2 | HS-SPME-GC-FID | 0.075 to 20.0 mg/L | 0.025 mg/L | < 7.0% | [3] |
| 2-methyl-3-heptanone | GC-FID | 2.1 - 212 mg/L | 0.2 mg/L | Overall Precision (S rT): 0.0235 | [4] |
| n-butyl 2,5-dimethyl pyrrole (derivatized) | GC-FID/TSD/MS | Not Specified | 1 mg/L (FID) | < 6% | [5] |
Note: Direct comparison is challenging due to variations in instrumentation, matrices, and study design. However, the data suggests that methods using this compound are capable of achieving low detection limits suitable for biological monitoring.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of typical procedures for the analysis of 2,5-hexanedione in urine using different internal standards.
Protocol 1: Analysis of 2,5-Hexanedione in Urine using a Structural Analog Internal Standard
This method, adapted from the CDC, describes the determination of total 2,5-hexanedione.
1. Sample Preparation:
- Pipette 5.0 mL of urine into a culture tube.
- Acidify the urine to a pH between 0.5 and 1.0 with concentrated HCl.
- Cap the tube and heat in a water bath at 100 °C for 30 minutes.
- Cool the sample to room temperature.
- Add 2 mL of the extraction solution containing the internal standard (e.g., 2-methyl-3-heptanone).
- Cap and shake vigorously for 1 minute.
- Centrifuge to separate the phases.
- Transfer the bottom organic layer to a GC autosampler vial for analysis.
2. GC-FID Analysis:
- Injection Volume: 3 µL (splitless)
- Injector Temperature: 200 °C
- Detector Temperature: 250 °C
- Column: 30 m x 0.32 mm ID, 0.5 µm film polyethylene glycol capillary column
- Carrier Gas: Helium
- Oven Program: 45 °C (2 min hold), ramp to 60 °C at 5 °C/min, ramp to 140 °C at 10 °C/min, ramp to 220 °C at 50 °C/min, hold for 5 min.
Protocol 2: Analysis of Free 2,5-Hexanedione in Urine using a Structural Analog Internal Standard
This protocol is based on a headspace solid-phase microextraction (HS-SPME) method.
1. Sample Preparation:
- Transfer 2 mL of human urine and the internal standard (e.g., 5-methylhexanone-2) to a 15-mL headspace vial.
- Add 1 g of Na2SO4 and a stirring bar.
- Seal the vial and heat at 50°C in a water bath with stirring for 10 minutes.
- Expose a PDMS/DVB SPME fiber to the headspace for 20 minutes.
- Retract the fiber and insert it into the GC injector.
2. GC-FID Analysis:
- Injector Temperature: 250 °C (for thermal desorption)
- Detector: Flame Ionization Detector (FID)
- (Specific column and temperature program details would be optimized for the separation).
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows.
Caption: Workflow for total 2,5-hexanedione analysis.
Caption: Workflow for free 2,5-hexanedione analysis.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable analytical methods for 2,5-hexanedione. While structural analogs can be employed, the use of a deuterated internal standard, such as this compound, offers significant advantages in minimizing variability and improving data quality. The near-identical chemical and physical properties of this compound to the native analyte ensure superior correction for matrix effects and inconsistencies in sample preparation, ultimately leading to more accurate and precise quantitative results. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their analytical data, the implementation of this compound is the recommended approach.
References
- 1. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of 2,5-hexanedione in urine by headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Gas chromatographic determination of 2,5-hexanedione in urine as an indicator of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting 2,5-Hexanedione-D10: A Comparative Analysis
For researchers in drug development and metabolism studies, the quality of isotopically labeled internal standards is paramount. 2,5-Hexanedione-D10, a deuterated analog of the neurotoxic metabolite of n-hexane, serves as a critical tool in mass spectrometry-based bioanalysis. The choice of supplier for this standard can significantly impact the accuracy and reliability of experimental results. This guide provides a framework for comparing this compound from different suppliers, focusing on key quality attributes and the experimental methods to verify them.
Key Performance Indicators for this compound
When evaluating this compound from various suppliers, two primary parameters are of critical importance: chemical purity and isotopic enrichment. These factors directly influence the standard's performance in quantitative assays.
Data Presentation: A Comparative Overview
To facilitate a direct comparison, researchers should compile the information from the suppliers' Certificates of Analysis (CoA) into a structured table. While specific batch-to-batch variability exists, the following table illustrates a typical comparison between three hypothetical suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by GC/MS) | ≥ 99.5% | ≥ 99.0% | ≥ 99.8% |
| Isotopic Purity (D atom %) | ≥ 98.0% | ≥ 99.0% | ≥ 98.5% |
| Isotopic Enrichment (d10 %) | > 99% | > 99% | > 99% |
| Residual Solvents | < 0.1% | < 0.2% | < 0.05% |
| Water Content (by Karl Fischer) | < 0.1% | < 0.1% | < 0.1% |
| Supplied Format | Neat Solid | 1 mg/mL in Methanol | Neat Solid |
| Certificate of Analysis | Provided | Provided | Provided |
Experimental Protocols for Verification
While the supplier's CoA provides essential information, independent verification of the key parameters is often recommended, especially for method validation and regulated studies. The following are detailed methodologies for assessing the chemical and isotopic purity of this compound.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify any non-deuterated 2,5-Hexanedione and other organic impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound from each supplier in a volatile organic solvent such as ethyl acetate or methanol at a concentration of 1 mg/mL.
-
Instrument Setup:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for ketone analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 30 to 200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks.
-
Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components.
-
Assessment of Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the distribution of deuterated isotopologues and confirm the isotopic enrichment.
Methodology:
-
Sample Preparation: Dilute the stock solutions prepared for GC-MS analysis to a final concentration of 1 µg/mL in an appropriate solvent for direct infusion.
-
Instrument Setup:
-
Mass Spectrometer: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.
-
Infusion: Introduce the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum in the region of the protonated molecule [M+H]+ for this compound (expected m/z around 125.14).
-
Determine the relative abundance of the monoisotopic peak (d10) and any other isotopologues (d0 to d9).
-
Calculate the isotopic enrichment by expressing the abundance of the d10 isotopologue as a percentage of the total abundance of all isotopologues.
-
Structural Confirmation and Positional Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and the positions of the deuterium labels.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound from each supplier in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Instrument Setup:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons in the non-deuterated 2,5-Hexanedione confirms a high degree of deuteration.
-
The ¹³C NMR spectrum will show characteristic shifts for the carbonyl and methylene carbons, confirming the backbone structure.
-
Visualization of the Comparative Analysis Workflow
To provide a clear overview of the decision-making process, the following diagram illustrates the logical workflow for comparing this compound from different suppliers.
Caption: Workflow for the comparative analysis and selection of this compound suppliers.
Conclusion
The selection of a this compound supplier should be a data-driven process. While the information provided on the Certificate of Analysis is a crucial starting point, independent experimental verification of chemical purity and isotopic enrichment is highly recommended for ensuring the quality and reliability of this critical internal standard. By following the outlined protocols and a structured evaluation process, researchers can confidently select a supplier that meets the stringent requirements of their analytical methods.
Safety Operating Guide
Proper Disposal of 2,5-Hexanedione-D10: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 2,5-Hexanedione-D10 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this deuterated organic compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 2,5-Hexanedione. While this guide pertains to the deuterated form (D10), the safety and disposal protocols are analogous to the non-deuterated compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or glasses with side-shields.
-
A laboratory coat.
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of vapor inhalation.
Ignition Sources: 2,5-Hexanedione is a combustible liquid.[1] Keep all waste containers away from open flames, sparks, and other potential sources of ignition.[2][3]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for 2,5-Hexanedione, which is relevant for the safe handling and disposal of its deuterated analog.
| Property | Value |
| Molecular Formula | C6D10O2 |
| CAS Number | 97135-07-4 |
| Physical State | Liquid |
| Flash Point | 78 °C / 172.4 °F |
| Boiling Point/Range | 185 - 193 °C / 365 - 379.4 °F |
| Melting Point/Range | -6 °C / 21.2 °F |
| Lower Explosion Limit | 1.5 Vol% |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with organic solvents; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary method for the disposal of flammable organic compounds like this compound is typically incineration by a licensed facility.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as absorbent pads, gloves, or empty containers, must also be disposed of as hazardous waste.
-
Place these contaminated materials in a sealed and properly labeled container for disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,5-Hexanedione-D10
This guide provides immediate safety, handling, and disposal information for 2,5-Hexanedione-D10, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for the closely related compound, 2,5-Hexanedione, as specific data for the deuterated form is limited. The primary difference in this compound is the isotopic substitution of hydrogen with deuterium, which is not expected to significantly alter its chemical hazards.
Immediate Safety and Hazard Information
2,5-Hexanedione is classified as a hazardous substance with potential for serious health effects. It is a neurotoxin and may cause damage to the nervous system through prolonged or repeated exposure.[1][2] It is also a skin and eye irritant and is suspected of damaging fertility.[1][2][3] The vapors of this combustible liquid can form explosive mixtures with air.
Hazard Classifications:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Reproductive Toxicity | 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |
Source: ECHEMI, DC Fine Chemicals
Physical and Chemical Properties:
| Property | Value |
| Physical State | Liquid |
| Appearance | Amber |
| Odor | Characteristic |
| Boiling Point | 185 - 193 °C / 365 - 379.4 °F |
| Flash Point | 78 °C / 172.4 °F |
| Vapor Density | 3.9 (Air = 1.0) |
| Specific Gravity | 0.973 |
Source: Fisher Scientific, Thermo Fisher Scientific
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands after removal. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect against splashes and potential ignition sources. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | All handling should be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 2,5-Hexanedione.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required personal protective equipment as outlined in the table above.
-
Have an emergency plan and appropriate spill cleanup materials readily available.
2. Handling:
-
Conduct all procedures involving this compound within a certified chemical fume hood to minimize vapor inhalation.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition as the substance is combustible.
3. Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated, chemically compatible, and leak-proof container.
-
Clearly label the container as "Flammable Organic Waste" and list "this compound" as a component.
2. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
3. Final Disposal:
-
Dispose of the waste through a licensed disposal company.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
